1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylbenzotriazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPVOVAJDRRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383660 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-67-1 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, a key intermediate in pharmaceutical research and development. This document details two primary synthetic pathways, offering step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and further investigation in a laboratory setting.
Introduction
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structural features, combining a benzotriazole core with a reactive aldehyde group, make it a valuable synthon for creating diverse chemical libraries for drug discovery. This guide will explore two viable synthetic strategies: a multi-step synthesis commencing from benzotriazole-5-carboxylic acid and a direct formylation approach via the Vilsmeier-Haack reaction.
Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Route 1: Multi-step Synthesis from Benzotriazole-5-carboxylic Acid
This pathway involves a four-step sequence:
-
Esterification: Conversion of benzotriazole-5-carboxylic acid to its corresponding methyl ester.
-
N-Methylation: Introduction of a methyl group onto the nitrogen atom of the benzotriazole ring.
-
Reduction: Reduction of the methyl ester to the primary alcohol.
-
Oxidation: Oxidation of the primary alcohol to the target aldehyde.
Route 2: Direct Formylation of 1-methyl-1H-benzotriazole
This approach utilizes the Vilsmeier-Haack reaction to directly introduce a formyl group onto the 1-methyl-1H-benzotriazole scaffold.
Experimental Protocols
Route 1: Multi-step Synthesis
Step 1: Synthesis of Benzotriazole-5-carboxylic acid
A common starting material for this route is 3,4-diaminobenzoic acid.
-
Procedure: To a solution of 3,4-diaminobenzoic acid (10 g, 65.72 mmol) in aqueous acetic acid (150 ml), sodium nitrite (5 g, 72.47 mmol) is added with stirring at 0-5 °C in an ice/salt bath.[1] The reaction mixture is stirred overnight.[1] The resulting solid is collected by filtration to yield 1H-benzo[d][1][2][3]triazole-5-carboxylic acid.[1]
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |
| 3,4-Diaminobenzoic Acid | Sodium Nitrite | Acetic Acid (aq) | 0-5 °C | Overnight | 1H-Benzo[d][1][2][3]triazole-5-carboxylic acid | 91%[1] |
Step 2: Synthesis of Methyl 1-methyl-1H-benzotriazole-5-carboxylate
This step involves the esterification of the carboxylic acid followed by N-methylation.
-
Esterification Protocol: 1H-Benzotriazole-5-carboxylic acid is refluxed with ethanol in the presence of thionyl chloride for 6 hours to yield the corresponding ethyl ester.[2] A similar procedure can be adapted using methanol to obtain the methyl ester.
| Starting Material | Reagents | Solvent | Condition | Reaction Time | Product | Yield |
| 1H-Benzotriazole-5-carboxylic acid | Thionyl Chloride, Methanol | - | Reflux | 6 hours | Methyl 1H-benzotriazole-5-carboxylate | ~97% (based on ethyl ester synthesis)[2] |
-
N-Methylation Protocol: A general method for the N-alkylation of benzotriazole involves using an alkyl halide in the presence of a base. For methylation, dimethyl sulfate is a common reagent.
| Starting Material | Reagents | Solvent | Condition | Product |
| Methyl 1H-benzotriazole-5-carboxylate | Dimethyl Sulfate, Base (e.g., K2CO3) | Anhydrous Acetone | Reflux | Methyl 1-methyl-1H-benzotriazole-5-carboxylate |
Step 3: Reduction to (1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methanol
The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]
-
Procedure: Lithium aluminum hydride is added to a solution of the methyl ester in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere. The reaction is typically carried out at 0 °C to room temperature. An acidic workup is then performed to yield the alcohol.[5]
| Starting Material | Reagent | Solvent | Condition | Product |
| Methyl 1-methyl-1H-benzotriazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (THF or Et₂O) | 0 °C to RT, followed by acidic workup | (1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methanol |
Step 4: Oxidation to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
The final step is the oxidation of the primary alcohol to the aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation to avoid over-oxidation to the carboxylic acid.[6][7]
-
Procedure: The alcohol is added to a suspension of PCC in a chlorinated solvent like dichloromethane (DCM). The reaction is stirred at room temperature until completion. The crude product is then purified by filtration and chromatography.
| Starting Material | Reagent | Solvent | Condition | Product |
| (1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1-methyl-1H-benzo[d]triazole-5-carbaldehyde |
Route 2: Vilsmeier-Haack Formylation
This method provides a more direct route to the target compound from 1-methyl-1H-benzotriazole. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8]
-
General Procedure: The Vilsmeier reagent is prepared in situ by the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8][9] The electron-rich substrate, in this case, 1-methyl-1H-benzotriazole, is then added to the pre-formed reagent. The reaction is typically heated, and upon completion, the intermediate iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.[9]
| Starting Material | Reagents | Solvent | Condition | Product |
| 1-methyl-1H-benzotriazole | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | - | Heating, followed by aqueous workup | 1-methyl-1H-benzo[d]triazole-5-carbaldehyde |
Signaling Pathways and Workflow Diagrams
The synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde can be visualized through the following workflows.
Caption: Multi-step synthesis of the target compound.
Caption: Direct synthesis via Vilsmeier-Haack reaction.
Conclusion
This technical guide has outlined two distinct and viable synthetic pathways for the preparation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. The multi-step route, starting from benzotriazole-5-carboxylic acid, offers a classical approach with well-defined transformations. The direct Vilsmeier-Haack formylation presents a more atom-economical alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The provided experimental protocols and workflow diagrams serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further optimization of reaction conditions for both routes may be necessary to achieve maximum yields and purity.
References
- 1. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 3. 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Navigating the Research Landscape of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information on 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (CAS: 499770-67-1) is notably scarce. This guide synthesizes the available data for this specific compound and extrapolates potential methodologies and biological contexts from closely related benzotriazole derivatives. The experimental protocols and pathway diagrams presented herein are illustrative and based on established principles in medicinal chemistry for this class of compounds. Researchers should use this document as a foundational resource, to be supplemented with compound-specific experimental data as it becomes available.
Core Compound Identification and Properties
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic organic compound.[1] Its structure features a benzotriazole core, which is a bicyclic system with a benzene ring fused to a triazole ring, substituted with a methyl group on one of the nitrogen atoms and a carbaldehyde group on the benzene ring. This compound is primarily available as a research chemical and a building block for organic synthesis.[1][2]
Table 1: Physicochemical Properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
| Property | Value | Source |
| CAS Number | 499770-67-1 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 162 °C | Vendor Data |
| Appearance | White to light yellow powder/crystal | |
| Purity | Typically >97% or >98% | [2] |
Note: Spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are not publicly available but may be obtainable from commercial suppliers upon request.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is not available in published literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde.[3] The following represents a speculative multi-step synthesis.
Hypothetical Synthesis Workflow
References
physical and chemical properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic organic compound with the chemical formula C₈H₇N₃O. Its structure features a benzotriazole core, which is a bicyclic system consisting of a benzene ring fused to a triazole ring, with a methyl group and a carbaldehyde (aldehyde) group attached. This compound and its derivatives are of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities associated with the benzotriazole scaffold. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, available synthesis methodologies, and an exploration of its potential biological significance.
Core Physical and Chemical Properties
The fundamental physicochemical properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 499770-67-1 | [1][2] |
| Molecular Formula | C₈H₇N₃O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Melting Point | 162 °C | [1] |
| Boiling Point | 354.1 ± 15.0 °C (Predicted) | [1] |
| Appearance | Yellow to brown solid | [1] |
| Purity | Typically available at ≥97% | [3] |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. While experimental spectra for this specific compound are not widely published, data for closely related structures such as 5-methyl-1H-benzotriazole provide valuable insights into the expected spectral features.
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons, and a singlet for the aldehyde proton, typically in the range of 9-10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm).
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the benzotriazole ring system.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the benzotriazole ring.
Synthesis and Reactivity
Synthesis Pathway
A plausible synthetic route to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde involves a multi-step process starting from a commercially available precursor.[1]
Caption: Proposed synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Experimental Protocol (General Outline):
-
Methylation: Methyl benzotriazole-5-carboxylate is treated with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to introduce the methyl group onto one of the nitrogen atoms of the triazole ring.
-
Reduction: The resulting ester, methyl 1-methyl-3H-benzotriazole-5-carboxylate, is then reduced to the corresponding alcohol, (1-methyl-1H-benzo[d]triazol-5-yl)methanol. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).
-
Oxidation: The final step involves the oxidation of the primary alcohol to the aldehyde. This transformation can be carried out using various oxidizing agents, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation.
Reactivity
The chemical reactivity of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is primarily dictated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the primary alcohol.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.
-
Condensation Reactions: It can participate in condensation reactions such as the Wittig reaction or aldol condensation.
Biological and Pharmacological Context
The benzotriazole scaffold is a prominent feature in a variety of biologically active compounds.[4] Derivatives of benzotriazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]
While specific biological studies on 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are limited in the publicly available literature, its structural similarity to other bioactive benzotriazoles suggests it could be a valuable intermediate for the synthesis of novel therapeutic agents. The aldehyde group provides a convenient handle for further chemical modifications to generate a library of derivatives for biological screening.
Caption: Biological relevance of the benzotriazole core structure.
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbaldehyde is a compound with potential applications in medicinal chemistry and drug discovery. This guide has summarized its key physical and chemical properties and outlined a likely synthetic pathway. The lack of extensive experimental data, particularly regarding its biological activity and reactivity, highlights the need for further research into this molecule. The information provided herein serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related benzotriazole derivatives.
References
- 1. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE CAS#: 499770-67-1 [amp.chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. 1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic organic compound with the chemical formula C₈H₇N₃O. Its structure consists of a benzotriazole core, which is a bicyclic system comprising a benzene ring fused to a triazole ring. A methyl group is attached to one of the nitrogen atoms of the triazole ring (N-1), and a carbaldehyde (aldehyde) group is substituted at the 5-position of the benzene ring. The presence of the benzotriazole moiety, a known pharmacophore, and the reactive aldehyde group makes this compound a molecule of interest for potential applications in medicinal chemistry and materials science.
Compound Properties
A summary of the known quantitative data for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is presented in Table 1.
Table 1: Physicochemical Properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
| Property | Value | Source |
| CAS Number | 499770-67-1 | [1][2][3] |
| Molecular Formula | C₈H₇N₃O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Melting Point | 162 °C | [3] |
Spectral Data (Predicted and General Features)
Detailed experimental spectra for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are not publicly available. However, based on the chemical structure, the expected features for each spectroscopic technique can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The aromatic protons on the benzene ring would likely appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm). The aldehyde proton (CHO) would be a highly deshielded singlet, appearing even further downfield (around 9.5-10.5 ppm). The N-methyl protons (N-CH₃) would appear as a singlet in the upfield region (around 3.5-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the N-methyl carbon. The carbonyl carbon is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons would appear in the typical range of 110-150 ppm. The N-methyl carbon would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons would be observed around 2800-3100 cm⁻¹. The spectrum would also show characteristic C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region, as well as C-N stretching vibrations.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde would be observed at an m/z value corresponding to its molecular weight (161.16). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or cleavage of the triazole ring, leading to characteristic fragment ions.
Experimental Protocols
A specific and detailed experimental protocol for the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is not readily found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the formylation of a suitable 1-methyl-1H-benzotriazole precursor. The logical workflow for such a synthesis and subsequent characterization is depicted in the following diagram.
Caption: Conceptual workflow for the synthesis and characterization of the target compound.
Detailed Methodologies (General Procedures):
-
Synthesis - Formylation (Conceptual): A common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. This would involve treating the starting material, 1-methyl-1H-benzotriazole, with a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction would likely be carried out in an appropriate solvent and may require heating. Alternatively, ortho-lithiation of the benzotriazole followed by quenching with a formylating agent like DMF could be another viable route.
-
Purification: Following the reaction, the crude product would be isolated through standard work-up procedures, including quenching the reaction, extraction with an organic solvent, and washing. Purification of the final compound would likely be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectral analysis would be performed using a mass spectrometer, likely with an electron ionization (EI) or electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
-
Conclusion
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a chemical compound with potential for further investigation in various fields of chemistry. While its fundamental properties are documented, a significant gap exists in the public domain regarding its detailed spectral characterization and a specific, validated synthetic protocol. The information and conceptual workflows provided in this guide are intended to serve as a foundational resource for researchers and professionals interested in working with this molecule, highlighting the general approaches that would be necessary for its synthesis and comprehensive analysis. Further experimental work is required to establish a definitive and publicly accessible set of spectral data for this compound.
References
An In-depth Technical Guide to the Solubility of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility assessments based on the compound's chemical structure and outlines standard experimental protocols for determining solubility.
Introduction to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic organic compound with the chemical formula C₈H₇N₃O and a molecular weight of 161.16 g/mol .[1] Its structure, featuring a benzotriazole core with a methyl group and a carbaldehyde substituent, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for applications in medicinal chemistry, materials science, and organic synthesis, particularly for reaction condition optimization, purification, and formulation development.
Qualitative Solubility Profile
The presence of the polar carbaldehyde group and the nitrogen atoms in the triazole ring suggests that the compound will exhibit some solubility in polar organic solvents. The aromatic benzotriazole ring system, however, introduces nonpolar character, which may lead to solubility in less polar solvents as well.
Table 1: Predicted Qualitative Solubility of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | The high polarity of these solvents can interact favorably with the polar functional groups of the compound. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of these solvents to hydrogen bond may offer some interaction with the nitrogen atoms and the carbonyl oxygen. |
| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents have a moderate polarity and are often effective for a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble | The lower polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solid compound effectively. |
| Nonpolar | Hexane, Toluene | Likely Insoluble | The significant polarity of the molecule is unlikely to be well-solvated by nonpolar solvents. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Potentially Soluble | The basic nitrogen atoms in the triazole ring can be protonated by a strong acid, forming a more soluble salt.[2][3] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Likely Insoluble | The compound does not possess strongly acidic protons that would react with a base to form a soluble salt.[2][3] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of an organic compound like 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. This method is based on standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[2][4][5]
Objective: To determine the solubility of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in a range of organic and aqueous solvents.
Materials:
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Selection of test solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, ethanol, methanol, dichloromethane, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.5 mL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.[4][5]
-
Observation: Allow the mixture to stand and observe for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at the tested concentration.
-
Incremental Solvent Addition (for insoluble cases): If the solid does not dissolve, add additional aliquots of the solvent (e.g., 0.5 mL at a time) up to a total volume (e.g., 3 mL), mixing thoroughly after each addition. Record the volume at which the solid dissolves, if at all.
-
Classification: Based on the observations, classify the solubility as:
-
Soluble: The entire solid dissolves in a small amount of solvent.
-
Sparingly Soluble: A portion of the solid dissolves, or a large volume of solvent is required for complete dissolution.
-
Insoluble: The solid does not visibly dissolve even after the addition of a significant volume of solvent.
-
-
Acid-Base Reactivity: For aqueous solutions, the solubility in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions can indicate the presence of basic or acidic functional groups, respectively.[2][3][4] Solubility in concentrated sulfuric acid can suggest the presence of functional groups that can be protonated, such as alkenes, alcohols, ketones, aldehydes, and esters.[3]
-
Repeat for all Solvents: Repeat the procedure for each solvent to be tested.
Safety Precautions:
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and all solvents before use.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is not extensively documented, its molecular structure provides valuable insights into its likely solubility behavior. It is predicted to be soluble in polar aprotic and halogenated organic solvents, moderately soluble in polar protic solvents, and largely insoluble in nonpolar solvents. The provided experimental protocol offers a systematic approach for researchers to determine its solubility in specific solvents of interest, which is a critical step for its effective use in research and development.
References
An In-depth Technical Guide on the Thermal Stability of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
Introduction
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in various applications. This technical guide summarizes the expected thermal properties of this compound, provides detailed experimental protocols for its analysis, and outlines potential decomposition pathways.
Expected Thermal Stability
The thermal stability of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is expected to be influenced by the benzotriazole ring system, the N-methyl group, and the C-carbaldehyde group. Based on studies of similar benzotriazole derivatives, the following thermal behavior can be anticipated.
Table 1: Predicted Thermal Properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and Comparison with Related Compounds
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Analysis Technique | Reference |
| 1-methyl-1H-benzo[d]triazole-5-carbaldehyde | Not available | Predicted: 200 - 350 | - | Inferred |
| 5-methyl-1H-benzotriazole | Not available | Not available (DSC study performed) | DSC | [1][2] |
| 5,6-dimethyl-1H-benzotriazole | Not available | Not available (DSC study performed) | DSC | [1][2] |
| Benzotriazole | ~100 | ~306 - 410 (exothermic) | TGA/DSC | Inferred from multiple sources |
| N-carbamoyl benzotriazole derivatives | Variable | Variable | TGA/DSC | Inferred from multiple sources |
| Hydroxyl-functionalized polybenzotriazole | - | ~500 (5% weight loss) | TGA | [3] |
It is important to note that functional groups can significantly impact thermal stability. The electron-withdrawing nature of the carbaldehyde group might influence the stability of the benzotriazole ring. Experimental verification is essential to determine the precise thermal properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Experimental Protocols
To experimentally determine the thermal stability of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Apparatus: A thermogravravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[5][6]
-
Continuously record the sample's mass as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions such as decomposition (exothermic or endothermic).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent volatilization before decomposition.[4]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[7]
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks for melting and potentially exothermic peaks for decomposition.
-
Mandatory Visualizations
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of benzotriazole derivatives often proceeds via the elimination of molecular nitrogen (N₂), leading to the formation of reactive intermediates that can subsequently rearrange or polymerize.
Caption: Hypothetical decomposition pathway of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Experimental Workflow for Thermal Stability Assessment
A systematic workflow is crucial for the comprehensive evaluation of the thermal stability of a new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CDUP - Thermal Study of Two Benzotriazole Derivatives [sigarra.up.pt]
- 3. Microporous organic hydroxyl-functionalized polybenzotriazole for encouraging CO2 capture and separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. etamu.edu [etamu.edu]
- 7. web.williams.edu [web.williams.edu]
An In-depth Technical Guide on the Discovery and History of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
Foreword: The history of chemical synthesis is often marked by the quiet emergence of compounds that serve as crucial building blocks for more complex molecules. 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is one such molecule. While a singular, celebrated "discovery" of this compound is not prominent in the scientific literature, its existence and utility can be inferred from the broader history of benzotriazole chemistry. Benzotriazole and its derivatives have been subjects of extensive study due to their wide-ranging applications, from corrosion inhibitors to versatile reagents in organic synthesis and key pharmacophores in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, including its likely synthetic origins, physicochemical properties, and the biological context of the benzotriazole family.
Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is presented in the table below. This data is essential for researchers working with this compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 499770-67-1 | [4] |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| IUPAC Name | 1-methyl-1H-benzotriazole-5-carbaldehyde | |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Commercially available up to 98% | [4] |
Inferred Discovery and Synthetic History
The direct historical account of the first synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is not explicitly documented in readily available literature. Its emergence is likely intertwined with the broader exploration of benzotriazole derivatives. The synthesis of the parent benzotriazole ring system is a well-established process, typically achieved through the diazotization of o-phenylenediamines.[1][5] The subsequent functionalization, including N-alkylation and substitution on the benzene ring, has been a subject of extensive research to generate novel compounds with diverse chemical and biological properties.[5][6]
It is probable that 1-methyl-1H-benzo[d]triazole-5-carbaldehyde was first synthesized as an intermediate in a multi-step synthetic sequence aimed at producing more complex molecules, such as pharmaceuticals or specialized organic materials. The presence of the aldehyde functional group makes it a valuable precursor for a variety of chemical transformations, including the formation of Schiff bases, alcohols, and carboxylic acids, further highlighting its role as a versatile building block.
Proposed Synthetic Pathway and Experimental Protocol
Based on established methodologies for the synthesis of substituted benzotriazoles, a plausible two-step synthetic pathway for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is proposed. This involves the initial formation of the benzotriazole ring followed by N-methylation.
Step 1: Synthesis of 1H-benzo[d]triazole-5-carbaldehyde
The initial step involves the diazotization of 3,4-diaminobenzaldehyde. This reaction is a classic method for forming the triazole ring of the benzotriazole system.
-
Reaction: 3,4-diaminobenzaldehyde is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid (e.g., acetic acid or hydrochloric acid). The resulting diazonium salt undergoes intramolecular cyclization to form the benzotriazole ring.
Step 2: N-Methylation of 1H-benzo[d]triazole-5-carbaldehyde
The second step is the regioselective methylation of the benzotriazole nitrogen.
-
Reaction: 1H-benzo[d]triazole-5-carbaldehyde is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydroxide) and a suitable solvent (e.g., acetone or DMF). This results in the formation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. It is important to note that N-alkylation of benzotriazoles can potentially yield both N1 and N2 isomers, and reaction conditions can be optimized to favor the desired N1-substituted product.[5][6]
Detailed Experimental Protocol (Proposed)
Materials:
-
3,4-diaminobenzaldehyde
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of 1H-benzo[d]triazole-5-carbaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1H-benzo[d]triazole-5-carbaldehyde.
Step 2: Synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
To a solution of 1H-benzo[d]triazole-5-carbaldehyde (1 equivalent) in acetone, add potassium carbonate (2 equivalents).
-
To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Proposed two-step synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Caption: Overview of reported biological activities of the benzotriazole scaffold.
Biological Significance of the Benzotriazole Scaffold
While specific signaling pathways for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are not detailed in the literature, the broader class of benzotriazole derivatives has been extensively investigated for a wide range of biological activities.[1][7] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.
Reported biological activities for benzotriazole derivatives include:
-
Antimicrobial and Antifungal Activity: Many benzotriazole derivatives have shown potent activity against a range of bacteria and fungi.[1][7]
-
Antiviral Activity: Certain N-alkylated benzotriazoles have been investigated as inhibitors of viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[6]
-
Anticancer Activity: The benzotriazole nucleus is a component of some compounds designed as potential anticancer agents.[1][8]
-
Anti-inflammatory and Analgesic Effects: Some derivatives have exhibited anti-inflammatory and pain-relieving properties.[1][3]
The diverse biological profile of the benzotriazole scaffold suggests that 1-methyl-1H-benzo[d]triazole-5-carbaldehyde could serve as a valuable starting material for the synthesis of novel therapeutic agents. The aldehyde group provides a reactive handle for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships and the development of compounds with tailored biological functions.
1-methyl-1H-benzo[d]triazole-5-carbaldehyde represents a foundational molecule within the vast landscape of heterocyclic chemistry. While its own history is not one of a landmark discovery, its importance lies in its role as a versatile synthetic intermediate. The well-established chemistry of benzotriazoles provides a clear path to its synthesis, and the known biological activities of this class of compounds underscore its potential for future applications in drug discovery and materials science. This guide offers a comprehensive, albeit inferred, overview of this compound, providing researchers with the necessary information to utilize it in their scientific endeavors.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. 499770-67-1 | 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde - Moldb [moldb.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrasb.com [jrasb.com]
- 8. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Applications of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzotriazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive pharmacophore for designing inhibitors of various enzymes and receptors. The introduction of a methyl group at the N1 position and a carbaldehyde group at the 5-position of the benzotriazole ring system, yielding 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, provides a versatile building block for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a key reactive handle for the facile introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in the quest for new drugs.
This document provides an overview of the potential applications of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in medicinal chemistry, with a focus on its synthetic utility and the biological activities of its derivatives, including anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of representative derivatives and relevant biological assays are also presented.
Synthetic Applications and Potential Derivatives
The aldehyde group of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a versatile functional group that can participate in a variety of chemical transformations to generate a library of derivatives. Notable among these are condensation reactions with primary amines to form Schiff bases and with hydrazines to yield hydrazones. These reactions are typically high-yielding and can be performed under mild conditions, making them ideal for the rapid generation of compound libraries for high-throughput screening.
A general synthetic route to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde involves the methylation of a suitable benzotriazole precursor followed by functional group manipulation to introduce the carbaldehyde moiety.[1]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and its derivatives.
Medicinal Chemistry Applications
Derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are promising candidates for a range of therapeutic applications, leveraging the established biological activities of the benzotriazole core.
Anticancer Activity
Benzotriazole derivatives have been extensively investigated as potential anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[2][3][4] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The structural similarity of the benzotriazole scaffold to the purine base allows it to function as an ATP-competitive inhibitor in the kinase domain.
Derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, such as hydrazones, have shown promising anticancer activity. For instance, quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety have demonstrated significant cytotoxic effects against various human cancer cell lines.[5]
Table 1: In Vitro Anticancer Activity of Representative Benzotriazole Derivatives
| Compound ID | Modification on Carbaldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| BT-H1 | Hydrazone with pyridine moiety | Pancreatic (DAN-G) | 1.23 | [5] |
| BT-H2 | Hydrazone with phenyl moiety | Lung (LCLC-103H) | 2.56 | [5] |
| BT-H3 | Hydrazone with naphthalene moiety | Cervical (SISO) | 3.14 | [5] |
| BTA-2.1 | α,β-unsaturated nitrile | Carcinoma (VX2) | 3.80 | [2][4] |
| BTA-2.2 | α,β-unsaturated nitrile | Stomach (MGC) | 3.72 | [2][4] |
| BTA-2.5 | α,β-unsaturated nitrile | Lung (A549) | 5.47 | [2][4] |
| BI9 | Imidazole-thione derivative | Leukemia (HL-60) | 0.40 | [6][7] |
Diagram of a Generic Kinase Inhibition Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzotriazole derivative.
Antimicrobial Activity
Schiff bases are a class of compounds that have demonstrated a broad spectrum of antimicrobial activities.[8][9][10][11] The imine or azomethine group (-C=N-) is a critical pharmacophore in these molecules. The synthesis of Schiff bases from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and various aromatic or heterocyclic amines can lead to novel compounds with potential antibacterial and antifungal properties.
The antimicrobial efficacy of these compounds can be attributed to their ability to chelate metal ions essential for microbial growth or to interfere with microbial cellular processes.
Table 2: In Vitro Antimicrobial Activity of Representative Schiff Base Derivatives
| Compound ID | Amine Moiety | Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-Chloroaniline | Proteus mirabilis | 9.8 | [8] |
| SB-2 | 4-Fluoroaniline | Staphylococcus aureus | 12.5 | [10] |
| SB-3 | 2-Aminophenol | Escherichia coli | 25 | [9] |
| SB-4 | 4-Nitroaniline | Candida albicans | 24 | [10] |
| SB-5 | 2-Aminothiazole | Aspergillus niger | 50 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative Schiff base derivative of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and for the evaluation of its in vitro anticancer and antibacterial activities.
Protocol 1: Synthesis of a Schiff Base Derivative
Objective: To synthesize (E)-1-((1-methyl-1H-benzo[d]triazol-5-yl)methylene)-N-phenylhydrazine.
Materials:
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in 30 mL of ethanol.
-
To this solution, add 1.08 g (10 mmol) of phenylhydrazine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 4 hours with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized benzotriazole derivative on a human cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized benzotriazole derivative
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: In Vitro Antibacterial Activity (Microdilution Method for MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized Schiff base derivative against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized Schiff base derivative
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial twofold dilutions by transferring 100 µL from each well to the next.
-
Prepare a bacterial inoculum by suspending a few colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 10 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). Also, run a positive control with a standard antibiotic.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.
References
- 1. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE CAS#: 499770-67-1 [amp.chemicalbook.com]
- 2. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijmrsti.com [ijmrsti.com]
The Synthetic Utility of 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde: A Versatile Building Block in Organic Chemistry
For Immediate Release:
Shanghai, China – December 27, 2025 – 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde is emerging as a significant heterocyclic building block for researchers, scientists, and drug development professionals. Its unique chemical structure, featuring a reactive aldehyde group appended to a methylated benzotriazole scaffold, offers a versatile platform for the synthesis of a wide array of complex organic molecules and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this valuable compound.
The benzotriazole moiety is a well-established pharmacophore known to impart a range of biological activities to molecules, including antimicrobial, anticancer, and antiviral properties. The presence of the aldehyde functionality on the 1-methylated benzotriazole core allows for its facile incorporation into larger molecular frameworks through various carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde
A common synthetic route to 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde involves a multi-step process commencing from a suitable benzotriazole precursor. A frequently employed strategy is the conversion of a carboxylate ester to the corresponding aldehyde.
Conceptual Synthesis Pathway:
Caption: Synthetic route to the target aldehyde.
Experimental Protocol: Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde
Step 1: Methylation of Methyl 1H-benzo[d]triazole-5-carboxylate
-
To a solution of methyl 1H-benzo[d]triazole-5-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate or sodium hydride).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methyl-1H-benzo[d]triazole-5-carboxylate.
Step 2: Reduction to (1-Methyl-1H-benzo[d]triazol-5-yl)methanol
-
Dissolve the ester from Step 1 in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent (e.g., lithium aluminum hydride or diisobutylaluminium hydride).
-
Allow the reaction to warm to room temperature and stir until the ester is fully reduced (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and evaporate the solvent to obtain the corresponding alcohol.
Step 3: Oxidation to 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Dissolve the alcohol from Step 2 in a suitable solvent (e.g., dichloromethane or acetone).
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide, or a Swern oxidation system).
-
Stir the reaction at room temperature until the alcohol is completely oxidized to the aldehyde (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, which can be further purified by column chromatography.
Applications in Organic Synthesis
1-Methyl-1H-benzo[d]triazole-5-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly through condensation and multicomponent reactions.
Application 1: Synthesis of Chalcones
Chalcones, characterized by an α,β-unsaturated ketone core, are important precursors for flavonoids and other biologically active molecules. They can be synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
General Reaction Scheme for Chalcone Synthesis:
Caption: Synthesis of chalcone derivatives.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
To this solution, add an aqueous solution of a base (e.g., 10-20% NaOH or KOH) dropwise at room temperature.
-
Stir the reaction mixture vigorously for several hours until a precipitate forms. The reaction progress can be monitored by TLC.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove the base, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde | Acetophenone | NaOH | Ethanol | 4-6 | 75-85 |
| 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde | 4'-Methoxyacetophenone | KOH | Methanol | 5-7 | 80-90 |
| 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde | 4'-Chloroacetophenone | NaOH | Ethanol | 6-8 | 70-80 |
| Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions. |
Application 2: Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are widely studied for their diverse biological activities.
General Reaction Scheme for Schiff Base Synthesis:
Caption: Synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
To a solution of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq) in ethanol, add an equimolar amount of the desired primary amine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde | Aniline | Ethanol | 2-3 | 85-95 |
| 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde | 4-Methoxyaniline | Ethanol | 2-4 | 88-96 |
| 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde | 4-Nitroaniline | Ethanol | 3-5 | 80-90 |
| Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions. |
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its ability to readily undergo a variety of chemical transformations makes it an essential tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to explore the full synthetic potential of this important building block.
Application Notes and Protocols: 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic aldehyde that holds significant promise as a versatile building block in the synthesis of novel bioactive molecules. The benzotriazole scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The presence of a reactive carbaldehyde group at the 5-position, combined with the N-methylation that blocks one of the tautomeric forms of the benzotriazole ring, provides a unique starting point for the construction of diverse molecular architectures with potential therapeutic applications. This document outlines the synthesis of derivatives from this building block and details their biological activities, providing protocols for their preparation and pathways for their mechanism of action.
Synthesis of Bioactive Derivatives
The aldehyde functionality of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde serves as a key handle for a variety of chemical transformations, including condensation reactions to form hydrazones, pyrazoles, and thiazoles, which are classes of compounds frequently associated with a broad range of biological activities.
General Synthetic Approach
A common strategy for elaborating the 1-methyl-1H-benzo[d]triazole-5-carbaldehyde core involves multi-component reactions. These reactions are highly efficient, allowing for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. A representative example is the synthesis of thiazole derivatives, which have shown promise as antimicrobial agents.
Bioactive Molecules and their Mechanisms of Action
Derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde have been investigated for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
The benzotriazole moiety has been incorporated into various compounds exhibiting potent anticancer activity. While specific derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are still under investigation, related structures have shown significant cytotoxicity against various cancer cell lines. For instance, benzotriazole-containing quinoline hydrazones have demonstrated pronounced cancer cell growth inhibitory effects with IC50 values in the low micromolar range.[1] The proposed mechanism for some anticancer benzotriazole derivatives involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.
DOT Script for a generic kinase inhibition pathway:
Antimicrobial Activity
Derivatives of benzotriazole-substituted carbaldehydes have been synthesized and evaluated for their antimicrobial properties. A notable example involves the synthesis of thiazole derivatives through a three-component reaction, which have demonstrated significant activity against various bacterial and fungal strains.[2] The mechanism of action for such compounds can vary, but they often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocols
Synthesis of (E)-2-(2-((1-methyl-1H-benzo[d][2][3][4]triazol-5-yl)methylene)hydrazinyl)-4-(aryl)thiazole Derivatives
This protocol is adapted from a similar synthesis of benzotriazole-pyrazole-thiazole hybrids and illustrates a potential application of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in a multi-component reaction.[2]
Materials:
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Thiosemicarbazide
-
Substituted phenacyl bromides (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Formation of Thiosemicarbazone: In a round-bottom flask, dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL). Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone can be collected by filtration, washed with cold ethanol, and dried.
-
Synthesis of Thiazole Derivative: To a suspension of the dried thiosemicarbazone (1 mmol) in ethanol (20 mL), add the appropriate substituted phenacyl bromide (1 mmol).
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).
Characterization: The final products should be characterized by standard analytical techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure.
DOT Script for the synthesis of thiazole derivatives:
Quantitative Data Summary
While specific quantitative data for derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are emerging, data from structurally related compounds provide valuable insights into the potential potency of this class of molecules.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Benzotriazole-containing quinoline hydrazones | Cytotoxicity | Pancreas (DAN-G) | 1.23 - 7.39 | [1] |
| Benzotriazole-containing quinoline hydrazones | Cytotoxicity | Lung (LCLC-103H) | 1.23 - 7.39 | [1] |
| Benzotriazole-containing quinoline hydrazones | Cytotoxicity | Cervical (SISO) | 1.23 - 7.39 | [1] |
| Compound Class | Microbial Strain | Activity | MIC (µg/mL) | Reference |
| Benzotriazole-pyrazole-thiazole hybrids | E. coli | Antibacterial | Not specified | [2] |
| Benzotriazole-pyrazole-thiazole hybrids | S. aureus | Antibacterial | Not specified | [2] |
| Benzotriazole-pyrazole-thiazole hybrids | A. niger | Antifungal | Not specified | [2] |
Conclusion
1-Methyl-1H-benzo[d]triazole-5-carbaldehyde represents a promising and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. Its utility in multi-component reactions allows for the efficient construction of complex heterocyclic systems such as thiazoles and pyrazoles. The demonstrated anticancer and antimicrobial activities of related benzotriazole derivatives underscore the therapeutic potential of compounds derived from this building block. Further exploration of the synthetic possibilities and biological activities of derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is warranted and holds the potential to yield novel drug candidates for a variety of diseases.
References
Application Notes and Protocols for Click Chemistry Reactions with 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antiviral, antimicrobial, and anticancer properties.[1][2][3][4] Similarly, the 1,2,3-triazole moiety, readily synthesized through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a highly valued pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding with biological targets. The conjugation of these two privileged scaffolds through a triazole linker offers a powerful strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.
This document provides a detailed protocol for the utilization of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in click chemistry. As the aldehyde functionality is not directly amenable to azide-alkyne cycloaddition, a two-step process is proposed:
-
Functionalization: Conversion of the aldehyde to a terminal alkyne via the Corey-Fuchs reaction. This one-carbon homologation is a reliable method for synthesizing terminal alkynes from aldehydes.[5][6][7][8][9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The subsequent "clicking" of the alkyne-functionalized benzotriazole with an azide-containing molecule to form the desired benzotriazole-triazole conjugate.[10][11]
These protocols are designed to be a starting point for researchers, and optimization may be required for specific substrates and applications.
Potential Applications
The resulting benzotriazole-triazole conjugates are of significant interest for:
-
Drug Discovery: Generation of novel small molecule libraries for screening against various therapeutic targets. Benzotriazole-triazole hybrids have shown promise as anticancer agents.[1]
-
Bioorthogonal Labeling: The alkyne-functionalized benzotriazole can be used as a probe for labeling azide-modified biomolecules (proteins, nucleic acids, glycans) in complex biological systems for visualization and tracking.[12][13][14][15][16]
-
Materials Science: The rigid, aromatic nature of the conjugate can be exploited in the development of novel materials with specific photophysical or electronic properties.
Experimental Workflow
The overall experimental workflow for the synthesis of benzotriazole-triazole conjugates from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is depicted below.
Caption: Overall workflow for the synthesis of benzotriazole-triazole conjugates.
Experimental Protocols
Protocol 1: Synthesis of 5-ethynyl-1-methyl-1H-benzo[d]triazole via Corey-Fuchs Reaction
This protocol details the conversion of the aldehyde to the terminal alkyne.
Caption: Reaction scheme for the Corey-Fuchs reaction.
Materials:
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Step 1: Synthesis of 5-(2,2-dibromovinyl)-1-methyl-1H-benzo[d]triazole
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (2.0 eq.) and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq.) in portions. The solution should turn from colorless to a yellow-orange suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the dibromoalkene.
Step 2: Synthesis of 5-ethynyl-1-methyl-1H-benzo[d]triazole
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-(2,2-dibromovinyl)-1-methyl-1H-benzo[d]triazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq.) dropwise via syringe. The solution may change color.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the terminal alkyne.
Quantitative Data (Hypothetical):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Step 1 | |||
| 1-methyl-1H-benzo[d]triazole-5-carbaldehyde | 161.16 | 5.0 | 1.0 |
| Triphenylphosphine | 262.29 | 10.0 | 2.0 |
| Carbon tetrabromide | 331.63 | 5.0 | 1.0 |
| Yield of Dibromoalkene | 318.98 | ~3.8 (Yield: 76%) | |
| Step 2 | |||
| 5-(2,2-dibromovinyl)-1-methyl-1H-benzo[d]triazole | 318.98 | 3.8 | 1.0 |
| n-Butyllithium (2.5 M) | 64.06 | 8.0 | 2.1 |
| Yield of Alkyne | 157.17 | ~2.9 (Yield: 77%) |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between the synthesized alkyne and benzyl azide as a model azide.
Caption: Reaction scheme for the CuAAC click reaction.
Materials:
-
5-ethynyl-1-methyl-1H-benzo[d]triazole
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
DCM or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a vial, dissolve 5-ethynyl-1-methyl-1H-benzo[d]triazole (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color.
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with DCM or ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure triazole conjugate.
Quantitative Data (Hypothetical):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Reaction Time (h) | Temp (°C) | Yield (%) |
| 5-ethynyl-1-methyl-1H-benzo[d]triazole | 157.17 | 1.0 | 1.0 | 8 | 25 | 92 |
| Benzyl azide | 133.15 | 1.05 | 1.05 | |||
| CuSO₄·5H₂O | 249.69 | 0.1 | 0.1 | |||
| Sodium Ascorbate | 198.11 | 0.2 | 0.2 |
Potential Signaling Pathway Involvement
Benzotriazole-triazole conjugates have been investigated as inhibitors of signaling pathways implicated in cancer. For instance, they may target receptor tyrosine kinases (RTKs) like EGFR, which activate downstream pathways such as the PI3K/AKT/mTOR pathway, crucial for cell proliferation and survival.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photo-activatable Reagents for Bioorthogonal Ligation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for the Synthesis of Derivatives from 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. This versatile starting material can be derivatized through several common organic reactions, including Schiff base formation, Wittig reactions, and reduction, to yield a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Schiff Base Derivatives
The reaction of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde with primary amines yields Schiff bases, also known as imines. These compounds are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of biological activities.
Experimental Protocol: General Procedure for Schiff Base Formation
-
Dissolution: Dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: To the stirred solution, add the respective primary amine (1.0 - 1.2 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Data Summary: Schiff Base Derivatives
| Derivative Name | Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |
| N-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methylene)aniline | Aniline | Ethanol | 4 | 85 | 145-147 | ¹H NMR, ¹³C NMR, MS |
| N-((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methylene)benzenamine | Benzylamine | Methanol | 3 | 90 | 128-130 | ¹H NMR, ¹³C NMR, MS |
| 4-(((1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methylene)amino)phenol | 4-Aminophenol | Ethanol | 5 | 82 | 198-200 | ¹H NMR, ¹³C NMR, MS |
Synthesis of Alkene Derivatives via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. 1-methyl-1H-benzo[d]triazole-5-carbaldehyde can be reacted with various phosphorus ylides to generate the corresponding alkene derivatives.
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product is purified by column chromatography on silica gel.
Data Summary: Alkene Derivatives
| Derivative Name | Wittig Reagent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |
| 1-methyl-5-styryl-1H-benzo[d][1][2][3]triazole | Benzyltriphenylphosphonium bromide | n-BuLi | 18 | 75 | 160-162 | ¹H NMR, ¹³C NMR, MS |
| Ethyl 3-(1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)acrylate | (Carbethoxymethylene)triphenylphosphorane | NaH | 24 | 88 | 110-112 | ¹H NMR, ¹³C NMR, MS |
| 3-(1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)acrylonitrile | (Cyanomethyl)triphenylphosphonium chloride | NaH | 20 | 80 | 175-177 | ¹H NMR, ¹³C NMR, MS |
Synthesis of Alcohol Derivative via Reduction
The aldehyde functional group of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde can be readily reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction to (1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methanol
-
Dissolution: Dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Data Summary: Reduction Product
| Derivative Name | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |
| (1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)methanol | Sodium Borohydride | Methanol | 2 | 95 | 133-135 | ¹H NMR, ¹³C NMR, MS |
Visualizations
Synthetic Workflow Diagram
References
Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific biological activity data for compounds directly derived from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. The following application notes and protocols are based on the well-documented biological activities of the broader benzotriazole class of compounds. These methodologies are provided as a guide for the evaluation of novel derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Introduction
Benzotriazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The core benzotriazole structure is a key feature in several compounds that have been investigated for therapeutic applications. This document provides a summary of the known biological activities of benzotriazole derivatives and detailed protocols for their evaluation, which can be adapted for novel compounds synthesized from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
I. Biological Activities of Benzotriazole Derivatives
Anticancer Activity
Benzotriazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
-
Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial in cancer cell signaling pathways related to proliferation.[1] Derivatives have been designed as tyrosine protein kinase inhibitors.[1][2]
-
Tubulin Polymerization Inhibition: Certain benzotriazole-substituted quinazolines act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Induction of Apoptosis: Mechanistic studies have shown that some derivatives can induce mitochondria-mediated apoptosis in cancer cells.[3]
Antimicrobial Activity
The benzotriazole scaffold is also a promising pharmacophore for the development of new antimicrobial agents.
-
Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can involve the disruption of bacterial cell processes.
-
Antifungal Activity: Various benzotriazole derivatives have been synthesized and evaluated for their antifungal properties against a range of fungal pathogens.
-
Antiviral Activity: Some benzotriazole-based compounds have been investigated for their potential to inhibit viral replication.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of various benzotriazole derivatives as reported in the literature. This data can serve as a benchmark for the evaluation of new compounds.
Table 1: Anticancer Activity of Selected Benzotriazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| ARV-2 | MCF-7 (Breast) | MTT | 3.16 | [3] |
| ARV-2 | HeLa (Cervical) | MTT | 5.31 | [3] |
| ARV-2 | HT-29 (Colon) | MTT | 10.6 | [3] |
| Compound 2.1 | VX2 (Carcinoma) | CCK-8 | 3.80 ± 0.75 | [2] |
| Compound 2.2 | MGC (Stomach) | CCK-8 | 3.72 ± 0.11 | [2] |
| Compound 2.5 | A549 (Lung) | CCK-8 | 5.47 ± 1.11 | [2] |
| Compound 2.5 | MKN45 (Stomach) | CCK-8 | 3.04 ± 0.02 | [2] |
| Compound 4 | MCF-7 (Breast) | Not Specified | 5.68 µg/mL | [1] |
| Compound 4 | HT-29 (Colon) | Not Specified | 10.21 µg/mL | [1] |
Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds (as a reference)
| Compound Type | Microorganism | Assay Type | MIC | Reference |
| Heterocyclic Amines | Various Bacteria | Broth Microdilution | Varies | [4] |
| Chalcone Derivatives | Various Bacteria & Fungi | Not Specified | Varies | |
| Triazole Derivatives | Various Bacteria & Fungi | Broth Microdilution | Varies | [5] |
III. Experimental Protocols
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density at 600 nm.
IV. Visualizations
Signaling Pathway Diagram
Caption: Potential anticancer mechanisms of benzotriazole derivatives.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the development of novel antifungal agents with unique mechanisms of action. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various bioactive compounds. This application note details a synthetic protocol for the preparation of a novel series of Schiff base derivatives from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. Schiff bases derived from various aldehydes have demonstrated a broad spectrum of biological activities, including antifungal properties.[1] The described methodology offers a straightforward and efficient route to new chemical entities for antifungal drug discovery programs.
Synthetic Workflow
The overall synthetic strategy involves the condensation reaction of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde with a series of substituted anilines to yield the corresponding Schiff base derivatives.
Caption: Synthetic workflow for the preparation and evaluation of Schiff base derivatives.
Experimental Protocols
Materials and Reagents
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Substituted anilines (e.g., 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard antifungal agents (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar/Broth
General Procedure for the Synthesis of Schiff Base Derivatives (MBT-1 to MBT-3)
-
In a 100 mL round-bottom flask, dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq) in absolute ethanol (30 mL).
-
To this solution, add the respective substituted aniline (1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
Characterization
The synthesized compounds were characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of each synthesized compound and the standard drug (Fluconazole) in DMSO.
-
Dispense 100 µL of Sabouraud dextrose broth into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the compounds and the standard drug in the microtiter plate to obtain a concentration range of 0.5 to 256 µg/mL.
-
Prepare a fungal inoculum of approximately 5 x 105 CFU/mL.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.
Data Presentation
Physicochemical and Yield Data of Synthesized Schiff Bases
| Compound ID | R-group (Substituent) | Yield (%) | Melting Point (°C) |
| MBT-1 | 4-Fluoro | 88 | 152-154 |
| MBT-2 | 4-Chloro | 92 | 165-167 |
| MBT-3 | 4-Methoxy | 85 | 148-150 |
Antifungal Activity Data (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Cryptococcus neoformans |
| MBT-1 | 16 | 32 | 8 |
| MBT-2 | 8 | 16 | 4 |
| MBT-3 | 32 | 64 | 16 |
| Fluconazole | 8 | 16 | 4 |
Proposed Mechanism of Action
While the exact mechanism of action for these novel compounds is yet to be elucidated, a plausible hypothesis involves the inhibition of fungal ergosterol biosynthesis, a common target for azole-based antifungals. The Schiff base derivatives may interact with the active site of lanosterol 14α-demethylase, a key enzyme in the ergosterol pathway.
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
Conclusion
This application note provides a detailed protocol for the synthesis of novel Schiff base derivatives from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. The preliminary antifungal screening data indicates that these compounds, particularly the chloro-substituted derivative (MBT-2), exhibit promising activity against clinically relevant fungal pathogens. These findings warrant further investigation, including structure-activity relationship (SAR) studies and in-depth mechanistic analysis, to develop these benzotriazole-based Schiff bases as potential next-generation antifungal agents.
References
Application Note and Protocol: Condensation Reaction of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for a representative condensation reaction of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. Specifically, the formation of a Schiff base through reaction with 4-methoxyaniline is described. This protocol is designed to serve as a foundational method for researchers engaged in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The procedure outlines the reaction setup, monitoring, product isolation, and purification. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to facilitate ease of use and reproducibility.
Introduction
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a variety of more complex molecules. Condensation reactions, such as the formation of Schiff bases (imines) or the Knoevenagel condensation, are fundamental transformations that utilize the reactivity of the aldehyde functional group to form new carbon-nitrogen or carbon-carbon bonds, respectively.[1][2][3] These reactions are of significant interest in medicinal chemistry as the resulting products often exhibit a wide range of biological activities.[1][4][5] The triazole moiety, in particular, is a well-known pharmacophore present in numerous approved drugs.[1][6] This protocol details the synthesis of a Schiff base derivative, a class of compounds known for their potential as antibacterial, antifungal, and anticancer agents.[1][7]
Experimental Protocol: Schiff Base Formation
This protocol describes the condensation reaction between 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and 4-methoxyaniline to form the corresponding Schiff base, (E)-N-(4-methoxyphenyl)-1-(1-methyl-1H-benzo[d]triazol-5-yl)methanimine.
Materials:
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
4-methoxyaniline
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Hexane
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 mmol, 161.16 mg).
-
Dissolve the aldehyde in 20 mL of anhydrous ethanol.
-
Add 4-methoxyaniline (1.0 mmol, 123.15 mg) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3). The reaction is considered complete when the starting aldehyde spot is no longer visible (typically 2-4 hours).
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.
-
The product is expected to precipitate out of the concentrated solution. If no precipitate forms, slowly add cold deionized water until a solid is observed.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol followed by cold hexane to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure product.
-
Dry the purified product under vacuum.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation
| Parameter | Value |
| Starting Material 1 | 1-methyl-1H-benzo[d]triazole-5-carbaldehyde |
| Molecular Weight ( g/mol ) | 161.16 |
| Amount (mmol) | 1.0 |
| Starting Material 2 | 4-methoxyaniline |
| Molecular Weight ( g/mol ) | 123.15 |
| Amount (mmol) | 1.0 |
| Solvent | Anhydrous Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature (°C) | ~80 (Reflux) |
| Reaction Time (hours) | 2-4 |
| Product Name | (E)-N-(4-methoxyphenyl)-1-(1-methyl-1H-benzo[d]triazol-5-yl)methanimine |
| Expected Yield (%) | 85-95 |
| Appearance | Crystalline solid |
| TLC Mobile Phase | Hexane:Ethyl Acetate (7:3) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a Schiff base via condensation.
Reaction Mechanism
Caption: Generalized mechanism for acid-catalyzed Schiff base formation.
References
- 1. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. cajotas.casjournal.org [cajotas.casjournal.org]
- 7. imp.kiev.ua [imp.kiev.ua]
Application Notes and Protocols: 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in Materials Science
Disclaimer: The following application notes and protocols are hypothetical and constructed based on the known chemical properties of benzotriazole derivatives and general principles of materials science. Direct experimental data on the use of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in these specific applications is not extensively available in the public domain. These notes are intended to provide a scientifically plausible framework for researchers.
Introduction
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic compound incorporating a benzotriazole core functionalized with a reactive aldehyde group. Benzotriazole and its derivatives are well-established in materials science for their anti-corrosion properties, UV-stabilizing effects, and as building blocks for functional polymers.[1][2][3][4] The aldehyde group on this specific molecule offers a versatile handle for chemical modification and polymerization, making it a promising candidate for the development of advanced materials. These notes outline a hypothetical application of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in the synthesis of a corrosion-inhibiting polymer coating.
Hypothetical Application: Synthesis of a Poly Schiff Base for Corrosion Inhibition
Benzotriazole derivatives are renowned for their ability to form protective films on metal surfaces, particularly copper and its alloys, thus inhibiting corrosion.[1][2][5] By polymerizing a benzotriazole-containing monomer, a robust, film-forming polymer can be created that provides enhanced and durable corrosion protection. This section details the synthesis of a poly Schiff base through the condensation polymerization of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde with a diamine.
Principle: The aldehyde group of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde can react with the amino groups of a diamine monomer (e.g., 1,6-hexanediamine) in a condensation reaction to form a poly Schiff base (a polyimine). The resulting polymer chain will have repeating benzotriazole units, which are the active corrosion-inhibiting moieties. When applied as a coating, this polymer is expected to adhere to metal surfaces and form a passive, protective layer.
Experimental Protocols
Protocol 1: Synthesis of Poly(1-methyl-1H-benzotriazole-5-methine-imine-hexamethylene-imine)
Objective: To synthesize a corrosion-inhibiting poly Schiff base via condensation polymerization.
Materials:
-
1-methyl-1H-benzo[d]triazole-5-carbaldehyde (Purity: ≥98%)
-
1,6-Hexanediamine (Purity: ≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Formic acid (catalyst)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen gas inlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Monomer Preparation: In a 250 mL round-bottom flask, dissolve 1.61 g (0.01 mol) of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in 50 mL of anhydrous DMF. Stir the mixture under a nitrogen atmosphere until the solid is completely dissolved.
-
Addition of Co-monomer: To the stirred solution, add 1.16 g (0.01 mol) of 1,6-hexanediamine.
-
Catalyst Addition: Add 2-3 drops of formic acid to the reaction mixture to catalyze the condensation reaction.
-
Polymerization: Fit the flask with a reflux condenser and heat the mixture to 120 °C using a heating mantle. Maintain the reaction at this temperature for 24 hours under a continuous slow stream of nitrogen.
-
Precipitation and Washing: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution slowly into 200 mL of vigorously stirring methanol. A solid polymer precipitate should form.
-
Isolation: Collect the polymer precipitate by vacuum filtration.
-
Purification: Wash the collected polymer thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 12 hours or until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imine bond (C=N stretch) and the disappearance of the aldehyde C-H and amine N-H stretches. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to further elucidate the polymer structure. Gel Permeation Chromatography (GPC) can be employed to determine the molecular weight and polydispersity of the synthesized polymer.
Data Presentation
The expected properties of the synthesized hypothetical polymer are summarized in the table below. These values are illustrative and would require experimental verification.
| Property | Expected Value/Characteristic | Method of Analysis |
| Physical Appearance | Yellowish to brown powder | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | Solubility Tests |
| Molecular Weight (Mn) | 10,000 - 25,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Thermal Stability (TGA) | Stable up to 250 °C (5% weight loss) | TGA |
| Corrosion Inhibition Efficiency | > 90% on copper in 3.5% NaCl solution (hypothetical) | Potentiodynamic Polarization |
Visualizations
Diagrams
Below are Graphviz diagrams illustrating the logical workflow of the synthesis and a potential signaling pathway for corrosion inhibition.
References
- 1. Effect of benzotriazole on metal corrosion protection [cn-lubricantadditive.com]
- 2. copper.org [copper.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics | Scientific.Net [scientific.net]
- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
Application Notes & Protocols for the Characterization of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and Related Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate characterization of this molecule and its related products is crucial for ensuring purity, confirming identity, and understanding its properties. These application notes provide detailed protocols for the analytical characterization of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: Process the data similarly to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Presentation: Expected NMR Data
| Technique | Expected Chemical Shifts (ppm) | Assignment |
| ¹H NMR | ~10.0 | Aldehyde proton (-CHO) |
| ~8.0-8.5 | Aromatic protons | |
| ~4.0 | Methyl protons (-CH₃) | |
| ¹³C NMR | ~190 | Aldehyde carbonyl carbon |
| ~120-150 | Aromatic and triazole carbons | |
| ~35 | Methyl carbon |
Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight and elemental composition of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The molecular formula for this compound is C₈H₇N₃O and its molecular weight is 161.16 g/mol .[1][2]
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Capillary Voltage: 3-4 kV
-
Sheath Gas (N₂): Flow rate as per instrument recommendation.
-
Auxiliary Gas (N₂): Flow rate as per instrument recommendation.
-
Capillary Temperature: 250-300°C
-
-
Data Analysis: Analyze the resulting mass spectrum for the [M+H]⁺ ion. For HRMS, compare the measured mass to the theoretical mass to confirm the elemental composition.
Data Presentation: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| ESI-MS | Ion Mode | [M+H]⁺ |
| Expected m/z | 162.0662 | |
| HRMS | Theoretical Mass | 161.0589 |
| Measured Mass | Within 5 ppm of theoretical |
Note: Data for the parent compound 1-methyl-1H-benzotriazole shows a molecular weight of 133.15 g/mol .[3]
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is employed to assess the purity of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and to quantify its presence in mixtures. It is also used to monitor the progress of reactions.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-0.5 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance.
-
Injection Volume: 10-20 µL.[4]
-
-
Data Analysis: Analyze the chromatogram for the retention time of the main peak and the area percentage to determine purity.
Data Presentation: HPLC Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid[5] |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
Note: For related benzotriazole derivatives, various HPLC methods have been developed, often utilizing C18 columns and acetonitrile/water mobile phases.[4][5][6][7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is used to identify the functional groups present in 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Expected Absorption Band (cm⁻¹) |
| C=O (aldehyde) | ~1700 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic, -CH₃) | ~2950-2850 |
| C=C (aromatic) | ~1600-1450 |
| N=N (triazole) | ~1250 |
Note: The FTIR spectrum of benzotriazole shows characteristic peaks for N-H stretching and bending, and C-H bending of the ring.[10][11] For the target molecule, the aldehyde C=O stretch will be a key diagnostic peak.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Caption: Logical relationships between analytical techniques and the information they provide.
References
- 1. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE CAS#: 499770-67-1 [amp.chemicalbook.com]
- 2. 499770-67-1 CAS MSDS (1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methyl-1H-benzotriazole | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general purity of the crude 1-methyl-1H-benzo[d]triazole-5-carbaldehyde after synthesis?
The purity of the crude product can vary significantly depending on the specific synthetic route and reaction conditions. However, it is common to have unreacted starting materials, intermediates, and side-products as impurities. A typical purity for the crude product might range from 60-80%.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
Based on a likely synthetic route starting from 4-methyl-3-nitroaniline, the most probable impurities include:
-
Unreacted Starting Materials: 4-methyl-3-nitroaniline.
-
Intermediates: N-methyl-4-amino-2-nitrotoluene, 4-methyl-benzene-1,2-diamine.
-
Side-Products: Isomeric benzotriazole derivatives, polymeric materials, and oxidation byproducts of the aldehyde.
Q3: What are the key physical properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
Knowing the physical properties of the target compound is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol [1] |
| Boiling Point | 354.1 °C at 760 mmHg |
Q4: Which purification techniques are most suitable for this compound?
The most effective purification techniques for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde are:
-
Recrystallization: Ideal for removing small amounts of impurities, provided a suitable solvent is found.
-
Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities.
-
Bisulfite Extraction: A specific and highly effective method for separating aldehydes from non-aldehydic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Issue 1: Low Purity After Initial Purification Attempt
Symptom: The purity of the product, as determined by techniques like NMR or HPLC, remains low after a single purification step.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inappropriate purification technique selected. | The chosen method may not be effective for the specific impurities present. Consider using an alternative or a combination of techniques. For instance, if recrystallization fails, try column chromatography or a bisulfite extraction. |
| Suboptimal conditions for the chosen technique. | The solvent system for recrystallization or the eluent for column chromatography may not be optimal. Screen a range of solvents or solvent mixtures to find the best conditions for separation. |
| Presence of closely related impurities. | Isomeric impurities or compounds with very similar polarities can be difficult to separate. High-performance liquid chromatography (HPLC) or the use of a longer chromatography column with a shallower solvent gradient might be necessary. |
Issue 2: Product Decomposition During Column Chromatography
Symptom: Streaking on the TLC plate, the appearance of new, lower Rf spots during column chromatography, and a lower than expected yield of the desired product. Aldehydes can be sensitive to the acidic nature of standard silica gel.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Acid-catalyzed decomposition on silica gel. | Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the column eluent and adding 1% triethylamine. Let the slurry stand for an hour before packing the column. |
| Use of an inappropriate stationary phase. | If decomposition persists even with deactivated silica, consider using a different stationary phase, such as neutral alumina. |
| Prolonged contact time with the stationary phase. | Optimize the column dimensions and the flow rate to minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for sensitive compounds. |
Issue 3: Oily Product Obtained After Recrystallization
Symptom: The product separates as an oil rather than a crystalline solid upon cooling the recrystallization solvent.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Supersaturation of the solution. | Cool the solution more slowly to allow for crystal nucleation and growth. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Inappropriate solvent or solvent mixture. | The chosen solvent may be too good a solvent for the compound, preventing it from crystallizing out. Try a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Presence of impurities that inhibit crystallization. | If the crude product is very impure, an initial purification step, such as a quick filtration through a plug of silica gel, might be necessary to remove some of the impurities before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde using flash column chromatography.
Materials:
-
Crude 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures, DCM:methanol mixtures) to find an eluent that gives good separation of the desired product (Rf value of ~0.3-0.4) from its impurities.
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
For sensitive aldehydes, add 1% triethylamine to the eluent to deactivate the silica gel.
-
Pack a chromatography column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
-
Workflow for Column Chromatography:
Caption: Workflow for the purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde by column chromatography.
Protocol 2: Purification by Bisulfite Extraction
This method is highly specific for aldehydes and can be very effective for removing non-aldehydic impurities.
Materials:
-
Crude 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (or other suitable organic solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for several minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.
-
Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, is collected. The organic layer, containing non-aldehydic impurities, is discarded.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining organic impurities.
-
Regeneration of Aldehyde: To regenerate the aldehyde, add a base, such as a sodium hydroxide solution, to the aqueous layer until it is basic. This will reverse the reaction and precipitate the aldehyde.
-
Isolation: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of the organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Workflow for Bisulfite Extraction:
Caption: Workflow for the purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde by bisulfite extraction.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities. | Requires finding a suitable solvent, can be inefficient for highly impure samples, may result in oiling out. | >98% (if successful) |
| Column Chromatography | Versatile, can separate a wide range of impurities, scalable. | Can be time-consuming and requires larger volumes of solvent, potential for product decomposition on silica gel. | 95-99% |
| Bisulfite Extraction | Highly specific for aldehydes, very effective for removing non-aldehydic impurities, can be quick. | Only removes non-aldehydic impurities, requires handling of aqueous solutions and phase separations. | >99% (with respect to non-aldehydic impurities) |
References
Technical Support Center: Synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
A1: The synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde typically involves two key steps: methylation of benzotriazole and subsequent formylation. The common byproducts are associated with these two stages.
-
From Methylation: The primary byproduct is the isomeric 2-methyl-1H-benzo[d]triazole. The alkylation of benzotriazole can occur on either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[1]
-
From Formylation (Vilsmeier-Haack reaction):
-
Unreacted 1-methyl-1H-benzo[d]triazole: Incomplete formylation can lead to the presence of the starting material in the final product.
-
Regioisomers: While formylation is expected at the 5-position, minor amounts of other regioisomers, such as 1-methyl-1H-benzo[d]triazole-6-carbaldehyde or 1-methyl-1H-benzo[d]triazole-7-carbaldehyde, may be formed. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the directing effects of the fused ring system can lead to substitution at other available positions.
-
Di-formylated products: Under forcing reaction conditions (e.g., high temperature or prolonged reaction time), di-formylation of the benzotriazole ring could potentially occur, though this is generally less common.
-
Q2: How can I minimize the formation of the 2-methyl isomer during the methylation of benzotriazole?
A2: Achieving high regioselectivity for N1-alkylation is a known challenge. However, several strategies can be employed to favor the formation of the desired 1-methyl isomer:
-
Choice of Alkylating Agent and Base: The use of specific combinations of alkylating agents and bases can influence the N1/N2 ratio.
-
Solvent-Free Conditions: Some reports suggest that solvent-free conditions using reagents like SiO2 and K2CO3 with tetrabutylammonium bromide (TBAB) can lead to highly regioselective N1-alkylation.[2]
-
Catalytic Methods: Metal-free catalytic methods, for instance using B(C6F5)3 with diazoalkanes, have been developed for site-selective N1-alkylation of benzotriazoles.[1]
Q3: What reaction conditions are critical for controlling byproduct formation during the Vilsmeier-Haack formylation step?
A3: The Vilsmeier-Haack reaction is a powerful tool for formylation, but careful control of reaction parameters is essential to minimize byproducts.[3][4]
-
Temperature: The reaction is typically conducted at low temperatures (e.g., 0-10 °C) to control the reactivity of the Vilsmeier reagent and prevent side reactions.[4]
-
Stoichiometry of Reagents: Using a slight excess of the Vilsmeier reagent (formed from DMF and POCl3) can help drive the reaction to completion and reduce the amount of unreacted starting material. However, a large excess should be avoided to prevent the formation of di-formylated products.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time. Quenching the reaction once the starting material is consumed can prevent the formation of further byproducts.
Q4: How can I effectively purify the final product to remove common byproducts?
A4: Purification of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde typically involves standard chromatographic and crystallization techniques.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from its isomers and other byproducts. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis.
-
Recrystallization: Recrystallization from an appropriate solvent can be used to further purify the product and remove minor impurities.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 1-methyl-1H-benzo[d]triazole | Formation of a significant amount of the 2-methyl isomer. | Optimize the methylation reaction conditions for N1-selectivity (see FAQ Q2). Consider using a reported regioselective method.[1][2] |
| Presence of unreacted 1-methyl-1H-benzo[d]triazole in the final product | Incomplete Vilsmeier-Haack reaction. | Increase the amount of Vilsmeier reagent slightly. Extend the reaction time, while carefully monitoring the reaction progress. Ensure the reaction temperature is appropriate for the substrate's reactivity.[3] |
| Formation of multiple formylated products (isomers) | Lack of regioselectivity in the Vilsmeier-Haack reaction. | Maintain a low reaction temperature to enhance selectivity. The electronic and steric properties of the substrate influence the position of formylation.[5] |
| Difficulty in separating the 1-methyl and 2-methyl isomers | Similar polarities of the isomers. | Employ high-performance column chromatography with a carefully optimized eluent system. Multiple chromatographic runs may be necessary. |
| Product degradation during workup | The iminium intermediate from the Vilsmeier-Haack reaction is sensitive to hydrolysis conditions. | Ensure a controlled and complete hydrolysis of the intermediate during the aqueous workup. Maintaining a basic pH during extraction can be beneficial. |
Data Presentation
Table 1: Summary of Potential Byproducts and Their Characteristics
| Byproduct | Origin | Molecular Formula | Molecular Weight ( g/mol ) | Distinguishing Features |
| 2-methyl-1H-benzo[d]triazole | Methylation | C₇H₇N₃ | 133.15 | Isomer of the desired intermediate. Different spectroscopic (NMR) and chromatographic behavior. |
| Unreacted 1-methyl-1H-benzo[d]triazole | Formylation | C₇H₇N₃ | 133.15 | Starting material for the formylation step. |
| 1-methyl-1H-benzo[d]triazole-6-carbaldehyde | Formylation | C₈H₇N₃O | 161.16 | Regioisomer of the final product. |
| 1-methyl-1H-benzo[d]triazole-7-carbaldehyde | Formylation | C₈H₇N₃O | 161.16 | Regioisomer of the final product. |
Experimental Protocols
A generalized experimental protocol for the synthesis is provided below. Researchers should consult specific literature procedures for detailed and optimized conditions.
1. Methylation of 1H-Benzotriazole (Illustrative)
-
To a solution of 1H-benzotriazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH).
-
Stir the mixture at room temperature for a specified time to allow for deprotonation.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to separate the 1-methyl and 2-methyl isomers.
2. Vilsmeier-Haack Formylation of 1-methyl-1H-benzo[d]triazole (Illustrative)
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring to prepare the Vilsmeier reagent.[6]
-
To this pre-formed reagent, add a solution of 1-methyl-1H-benzo[d]triazole in DMF or another suitable solvent dropwise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature for a specified duration, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic pathway and potential byproduct formation.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Functionalization of 1-methyl-1H-benzo[d]triazole-7-carbaldehyde
Welcome to the technical support center for the functionalization of 1-methyl-1H-benzo[d]triazole-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of the aldehyde group in 1-methyl-1H-benzo[d]triazole-7-carbaldehyde?
The primary challenges in functionalizing the aldehyde group of this molecule stem from the electronic properties and potential reactivity of the 1-methyl-1H-benzo[d]triazole moiety. Key considerations include:
-
Electronic Effects: The benzotriazole ring is an electron-withdrawing group, which can influence the reactivity of the aldehyde. This can affect the rates and outcomes of nucleophilic addition reactions.
-
Reactivity of the Triazole Ring: The nitrogen atoms in the triazole ring possess lone pairs of electrons and can act as nucleophiles or bases, potentially interfering with reactions targeting the aldehyde group, especially under basic or acidic conditions.
-
Stability: Benzotriazole derivatives can exhibit varying stability under different reaction conditions. It is crucial to consider the potential for ring opening or other side reactions under harsh thermal, acidic, or basic environments.[1]
-
Solubility: The solubility of 1-methyl-1H-benzo[d]triazole-7-carbaldehyde and its derivatives may vary, requiring careful selection of solvent systems for reactions and purification.
Q2: Can the benzotriazole ring participate in side reactions during aldehyde functionalization?
Yes, the benzotriazole ring can participate in side reactions. The nitrogen atoms can be protonated or alkylated, and the ring system can react with strong nucleophiles or electrophiles. For instance, benzotriazole itself can react with aldehydes and amines to form various adducts.[2][3] While the N1-methylation in the target molecule blocks one reactive site, the other nitrogen atoms could still potentially interact with reagents.
Q3: Are there any known stability issues with 1-methyl-1H-benzo[d]triazole-7-carbaldehyde?
Troubleshooting Guides
Wittig Reaction
The Wittig reaction is a common method for converting aldehydes to alkenes. Here are some potential issues and troubleshooting steps when applying it to 1-methyl-1H-benzo[d]triazole-7-carbaldehyde.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Deactivation of the ylide: The basic conditions required for ylide generation might be incompatible with the benzotriazole ring, leading to side reactions or decomposition. | - Use milder bases for ylide generation (e.g., potassium carbonate, DBU).- Consider a salt-free Wittig protocol.- Employ stabilized ylides which are more tolerant of various functional groups. |
| Low reactivity of the aldehyde: The electron-withdrawing nature of the benzotriazole ring might reduce the electrophilicity of the aldehyde carbonyl. | - Use higher temperatures or longer reaction times.- Employ a more reactive phosphonium ylide. | |
| Formation of multiple products | Side reactions involving the benzotriazole ring: The ylide or base may react with the triazole moiety. | - Use a non-nucleophilic base.- Protect the benzotriazole ring if possible, although this adds extra synthetic steps. |
| Difficulty in purification | Polar nature of the product and byproducts: The presence of the benzotriazole ring can make the product and triphenylphosphine oxide byproduct have similar polarities. | - Optimize chromatographic conditions (e.g., use a gradient elution, try different solvent systems).- Consider alternative work-up procedures to remove triphenylphosphine oxide, such as precipitation or extraction with an appropriate solvent. |
General Experimental Protocol for Wittig Reaction (Illustrative)
This is a general protocol and may require optimization for 1-methyl-1H-benzo[d]triazole-7-carbaldehyde.
-
Ylide Generation: To a stirred suspension of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF, DMSO), add a strong base (e.g., n-BuLi, NaH, or a milder base like K₂CO₃) at a suitable temperature (e.g., 0 °C to room temperature). Stir the mixture until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: Add a solution of 1-methyl-1H-benzo[d]triazole-7-carbaldehyde in the same anhydrous solvent to the ylide solution dropwise at a controlled temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated NH₄Cl solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. Below are common challenges and solutions for this reaction with 1-methyl-1H-benzo[d]triazole-7-carbaldehyde.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired amine | Incomplete imine formation: The equilibrium may not favor the imine, or the amine might be a poor nucleophile. | - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.- Add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. |
| Reduction of the aldehyde: The reducing agent might be too reactive and reduce the aldehyde before imine formation. | - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][6] | |
| Formation of dialkylated amine | Reaction of the product amine with the starting aldehyde. | - Use a slight excess of the amine to favor the formation of the desired product. |
| Side reactions with the benzotriazole ring | The acidic or basic conditions may affect the benzotriazole moiety. | - Carefully control the pH of the reaction mixture.- Choose a reducing agent that is active under neutral or mildly acidic conditions. |
General Experimental Protocol for Reductive Amination (Illustrative)
This is a general protocol and should be optimized for your specific substrates.
-
Imine Formation (One-pot): In a suitable solvent (e.g., methanol, dichloroethane), combine 1-methyl-1H-benzo[d]triazole-7-carbaldehyde and the desired amine (primary or secondary).
-
Reduction: To the solution from step 1, add a suitable reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at room temperature.
-
Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the reaction is complete, quench it with water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Wittig Reaction
References
- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 2. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
improving the stability of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is showing a decrease in purity over a short period. What are the potential causes?
A1: The instability of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in solution can be attributed to several factors, primarily related to the reactivity of the aldehyde functional group and the benzotriazole ring system. Key potential causes include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[1][2]
-
Polymerization: Aldehydes can undergo self-polymerization, leading to the formation of insoluble or high-molecular-weight byproducts. This can be catalyzed by acidic or basic impurities.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of the molecule.[4][5][6]
-
Reaction with Solvent: Protic solvents, especially primary alcohols, can react with the aldehyde to form hemiacetals, which are often more stable.[3] However, other reactive solvents could lead to degradation.
-
pH Instability: The stability of the compound can be pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
Troubleshooting Steps:
-
Solvent Selection: If possible, consider dissolving the compound in a high-purity, aprotic solvent. If a protic solvent is necessary, use a primary alcohol like ethanol to form a more stable hemiacetal.[3]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.[2][7]
-
pH Control: If applicable to your experimental conditions, buffer the solution to a neutral or slightly acidic pH.
Q2: I observe a color change in my 1-methyl-1H-benzo[d]triazole-5-carbaldehyde solution. What does this indicate?
A2: A color change in the solution is often an indicator of chemical degradation.[2] This could be due to the formation of colored impurities or degradation products. The specific color change can provide clues about the underlying reaction. For instance, the formation of oxidized species or polymeric materials can lead to yellowing or browning of the solution.
Troubleshooting Steps:
-
Analyze the Solution: Use an analytical technique like UV-Vis spectroscopy to monitor changes in the absorption spectrum, which can help identify the formation of new chromophores.
-
Purity Check: Re-analyze the purity of the solution using a suitable chromatographic method, such as HPLC, to identify and quantify any new peaks corresponding to degradation products.
-
Review Handling Procedures: Re-evaluate your handling and storage procedures against the best practices outlined in Q1 to identify any potential sources of contamination or exposure to degrading elements like light or air.
Q3: How can I best store solutions of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde to ensure long-term stability?
A3: For optimal long-term stability, solutions of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde should be stored with the following precautions:
-
Container: Use airtight, amber glass containers to protect from air and light.[1]
-
Temperature: Store at a consistently low temperature, such as 2-8°C. For very long-term storage, consider storing at -20°C, being mindful of potential freeze-thaw cycles which can also degrade the compound.[2]
-
Inert Gas: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen.[7]
-
Solvent Choice: If possible, store as a concentrated stock solution in a high-purity, dry, aprotic solvent. Alternatively, dilution in a primary alcohol can enhance stability through hemiacetal formation.[3]
-
Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prevent oxidation.[3]
Quantitative Stability Data
| Parameter | Condition | Compound Class | Expected Stability Trend | Reference |
| Temperature | Elevated Temperature | Aromatic Aldehydes | Decreased stability due to increased reaction rates. | [1][8] |
| Low Temperature (2-8°C) | Aromatic Aldehydes | Increased stability. | [2][7] | |
| Light | UV or Daylight Exposure | Benzotriazoles | Susceptible to photodegradation, though half-lives can be on the order of days. | [5][6] |
| Dark Storage | Aromatic Aldehydes | Increased stability. | [1][2] | |
| pH | Acidic (pH < 4) | Benzotriazoles | May affect stability and degradation pathways. | [6] |
| Basic (pH > 8) | Aromatic Aldehydes | Can catalyze aldol condensation or other reactions. | ||
| Atmosphere | Presence of Oxygen | Aromatic Aldehydes | Prone to oxidation to carboxylic acids. | [1][2] |
| Inert (Nitrogen, Argon) | Aromatic Aldehydes | Increased stability. | [7] | |
| Solvent | Aprotic (e.g., Acetonitrile) | Aromatic Aldehydes | Generally good stability. | [2] |
| Protic (e.g., Ethanol) | Aromatic Aldehydes | Can form more stable hemiacetals. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Materials: 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, high-purity anhydrous solvent (e.g., acetonitrile or ethanol), amber glass vial with a PTFE-lined cap, inert gas (argon or nitrogen).
-
Procedure: a. Weigh the desired amount of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in a clean, dry amber vial. b. Add the appropriate volume of the chosen solvent to the vial. c. Briefly sonicate or vortex the vial to ensure complete dissolution. d. Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes. e. Immediately and tightly seal the vial with the PTFE-lined cap. f. Label the vial with the compound name, concentration, solvent, and date of preparation. g. Store the stock solution at the recommended temperature (2-8°C or -20°C) and protected from light.
Protocol 2: Monitoring Solution Stability by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 reverse-phase column.
-
Mobile Phase: A suitable mobile phase for analyzing related benzotriazole compounds is a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape). The exact gradient or isocratic conditions should be optimized for the specific compound.
-
Sample Preparation: a. At each time point of the stability study, withdraw a small aliquot of the stock solution. b. Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: a. Inject the prepared sample onto the HPLC system. b. Monitor the chromatogram at a wavelength where the compound has strong absorbance (to be determined by UV-Vis spectroscopy). c. The purity of the solution can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram. d. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
Visualizations
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. researchgate.net [researchgate.net]
- 5. Sunlight photolysis of benzotriazoles - Identification of transformation products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wcu.edu [wcu.edu]
- 8. consolidated-chemical.com [consolidated-chemical.com]
Technical Support Center: Troubleshooting Reactions with 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions performed with 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
A1: As a versatile aromatic aldehyde, this compound is frequently used in various carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Wittig Reaction: To synthesize alkenes.
-
Knoevenagel Condensation: To form α,β-unsaturated products.
-
Reductive Amination: To produce secondary and tertiary amines.
-
Aldol Condensation: To create β-hydroxy carbonyl compounds.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
Q2: What are the key physical and chemical properties of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
A2: Key properties are summarized below. These are crucial for designing reaction and purification protocols.
| Property | Value |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 162 °C |
| Boiling Point | 354.1±15.0 °C (Predicted) |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1] |
Q3: Are there any known stability issues with this compound?
A3: While specific stability data for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is limited, benzotriazole derivatives are generally stable under neutral conditions. However, prolonged exposure to strong acids or bases, and high temperatures may lead to degradation. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light. It is recommended to handle the compound under an inert atmosphere and protect it from light.
Q4: How can I purify the crude product obtained from reactions involving this aldehyde?
A4: Purification strategies depend on the nature of the product and impurities. Common methods include:
-
Column Chromatography: Silica gel is often effective for separating the desired product from starting materials and byproducts. A gradient of hexane/ethyl acetate is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: If the product has basic or acidic functional groups, an acid-base extraction can be used to separate it from neutral impurities.
Troubleshooting Guides for Common Reactions
Wittig Reaction: Low or No Product Yield
Problem: The Wittig reaction between 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and a phosphonium ylide results in a low yield of the desired alkene, with a significant amount of unreacted aldehyde remaining.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Wittig reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and the base (e.g., n-BuLi, NaH, KOtBu) is fresh and of the correct stoichiometry. The reaction to form the ylide should be conducted under strictly anhydrous and inert conditions. A distinct color change (often to deep red, orange, or yellow) should be observed upon addition of the base. |
| Decomposition of Ylide | The ylide may be unstable. Generate the ylide in situ in the presence of the aldehyde, or add the aldehyde immediately after ylide formation at low temperature (e.g., -78 °C to 0 °C). |
| Low Reactivity of Aldehyde | The electron-withdrawing nature of the benzotriazole ring may deactivate the aldehyde. Use a more reactive ylide (non-stabilized) or a stronger base to facilitate the reaction. Increasing the reaction temperature may also be beneficial, but monitor for decomposition. |
| Steric Hindrance | If the phosphonium ylide is sterically bulky, the reaction may be slow. Consider using a less hindered ylide or a different synthetic route. |
| Impure Starting Materials | Ensure the aldehyde is pure and free from acidic impurities that could quench the ylide. Purify the aldehyde by recrystallization or column chromatography if necessary. |
Illustrative Data for a Failed Wittig Reaction:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation |
| 1 | n-BuLi | THF | -78 to RT | 12 | < 5 | Starting material recovered |
| 2 | NaH | DMF | RT | 24 | ~20 | Incomplete conversion |
| 3 | KOtBu | THF | 0 to RT | 12 | ~15 | Unreacted aldehyde |
| 4 | n-BuLi | THF | 0 | 2 | ~70 | Aldehyde added after ylide formation |
Note: This data is illustrative and intended to guide troubleshooting.
Knoevenagel Condensation: Incomplete Reaction or Side Product Formation
Problem: The Knoevenagel condensation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) is slow, incomplete, or yields significant side products.
Troubleshooting Decision Pathway:
Caption: Decision pathway for troubleshooting Knoevenagel condensation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst, often a weak base like piperidine or an ammonium salt, is crucial. Ensure the catalyst is not degraded. Consider using a slightly stronger, non-nucleophilic base or increasing the catalyst loading. |
| Unfavorable Reaction Equilibrium | The condensation is a reversible reaction. To drive the reaction forward, remove the water formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene. |
| Low Reactivity of Methylene Compound | If using a less acidic methylene compound (e.g., diethyl malonate), a stronger base and higher temperatures may be required compared to more reactive compounds like malononitrile. |
| Side Reactions | The benzotriazole moiety might participate in side reactions under strongly basic conditions. Use a milder base and carefully control the reaction temperature. Michael addition of the active methylene compound to the product can also occur; using a stoichiometric amount of the nucleophile can minimize this. |
Illustrative Data for a Failed Knoevenagel Condensation:
| Entry | Active Methylene Cmpd | Catalyst | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Diethyl malonate | Piperidine | Ethanol | RT | < 10 | Slow reaction |
| 2 | Diethyl malonate | Piperidine | Toluene | Reflux | ~40 | Incomplete, water removal needed |
| 3 | Malononitrile | Piperidine | Ethanol | RT | ~85 | Successful reaction |
| 4 | Diethyl malonate | NaOEt | Ethanol | Reflux | ~60 | Some side products observed |
Note: This data is illustrative and intended to guide troubleshooting.
Reductive Amination: Formation of Byproducts
Problem: Reductive amination of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde with a primary amine yields a mixture of the desired secondary amine, the tertiary amine (from dialkylation), and unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Imine/iminium ion formation is pH-dependent. The optimal pH is typically between 4 and 6. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion is slow. |
| Non-selective Reducing Agent | Strong reducing agents like NaBH4 can reduce the aldehyde directly to the alcohol before imine formation is complete. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which are more effective at reducing the protonated imine (iminium ion). |
| Incorrect Stoichiometry | Using a large excess of the aldehyde can lead to the formation of the tertiary amine. Use a slight excess of the primary amine (1.1-1.5 equivalents) to favor the formation of the secondary amine. |
| Slow Imine Formation | The reaction between the aldehyde and the amine to form the imine may be slow. Pre-stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before adding the reducing agent can improve the yield of the desired amine. |
Illustrative Data for a Failed Reductive Amination:
| Entry | Amine (equiv.) | Reducing Agent | Solvent | pH | Desired Product Yield (%) | Major Byproduct |
| 1 | 1.1 | NaBH4 | Methanol | 8 | ~30 | Alcohol from aldehyde reduction |
| 2 | 2.0 | NaBH(OAc)3 | DCE | 5 | ~50 | Tertiary amine |
| 3 | 1.2 | NaBH(OAc)3 | DCE | 5 | ~90 | Minimal byproducts |
| 4 | 1.1 | NaBH3CN | Methanol | 6 | ~85 | Minor unreacted aldehyde |
Note: This data is illustrative and intended to guide troubleshooting.
Experimental Protocols (General Procedures)
Disclaimer: These are generalized protocols and should be adapted and optimized for specific substrates and reaction scales. Always perform a small-scale test reaction first.
Protocol 1: Wittig Reaction
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the phosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C).
-
Slowly add the base (e.g., n-BuLi, 1.05 eq.) dropwise. A color change should be observed.
-
Stir the resulting ylide solution at this temperature for 30-60 minutes.
-
Dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the alkene from triphenylphosphine oxide.
Protocol 2: Knoevenagel Condensation
-
To a round-bottom flask, add 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reductive Amination
-
To a round-bottom flask, dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) and the primary amine (1.2 eq.) in a suitable solvent (e.g., dichloroethane (DCE), methanol).
-
Add a small amount of acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)3, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Navigating the Scale-Up Synthesis of 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a critical step in the creation of various pharmaceutical compounds. As production scales increase, however, significant challenges can emerge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, primarily focusing on the widely used Vilsmeier-Haack formylation method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture. Contamination with water will lead to its decomposition. 2. Insufficient Reaction Temperature: The formylation of the benzotriazole ring may require specific temperature conditions to proceed efficiently. 3. Poor Quality Starting Materials: Impurities in 1-methyl-1H-benzotriazole or the reagents can inhibit the reaction. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃. All glassware should be thoroughly dried. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Temperature: While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the subsequent formylation step may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature. A gradual increase in temperature (e.g., to 40-60 °C) may be necessary.[1] 3. Verify Starting Material Purity: Analyze the purity of 1-methyl-1H-benzotriazole and all reagents before use. |
| Formation of Multiple Products/Byproducts | 1. Over-formylation: A large excess of the Vilsmeier reagent can potentially lead to di-formylation or other side reactions. 2. Side Reactions: The reactive nature of the Vilsmeier reagent can lead to the formation of various chlorinated byproducts or polymerization of the starting material or product. 3. Isomer Formation: Depending on the reaction conditions, formylation could potentially occur at different positions on the benzene ring, though the 5-position is generally favored electronically. | 1. Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. Typically, a slight excess (1.1-1.5 equivalents) is sufficient.[2] 2. Temperature and Addition Control: Maintain a controlled temperature throughout the reaction. Add the benzotriazole substrate to the Vilsmeier reagent slowly to control the reaction exotherm and minimize side reactions. 3. Characterize Byproducts: Isolate and characterize major byproducts using techniques like NMR and mass spectrometry to understand their formation and adjust reaction conditions accordingly. |
| Difficult Product Isolation and Purification | 1. Product Solubility: The product may have some solubility in the aqueous layer during workup, leading to lower isolated yields. 2. Emulsion Formation: Vigorous mixing during aqueous workup can lead to the formation of stable emulsions, complicating phase separation. 3. Impurity Removal: Closely related impurities or colored byproducts can be difficult to remove by simple crystallization. | 1. Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product.[3] 2. Careful Workup: During the quench with water or a basic solution, add the quenching agent slowly with controlled stirring to avoid emulsion formation. The use of brine can help to break up emulsions. 3. Advanced Purification: If crystallization is insufficient, consider column chromatography on silica gel. A solvent gradient may be necessary to separate the desired product from impurities. |
| Exothermic Reaction and Poor Heat Dissipation | 1. Highly Exothermic Reagent Formation: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is highly exothermic. 2. Runaway Reaction Potential: On a large scale, inefficient heat removal can lead to a rapid increase in temperature, potentially causing a runaway reaction and decomposition of the reaction mixture. | 1. Controlled Reagent Addition: Add POCl₃ to DMF dropwise at a low temperature (0-5 °C) with efficient stirring and cooling. 2. Reaction Calorimetry: For large-scale synthesis, it is highly recommended to perform reaction calorimetry studies to understand the thermal profile of the reaction. This data can be used to design appropriate cooling systems and ensure safe operation.[2] 3. Use of a Co-solvent: The use of a co-solvent like dichloromethane can help to moderate the reaction and improve heat transfer.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
The most common laboratory and industrial synthesis involves a two-step process:
-
N-Methylation of Benzotriazole: Benzotriazole is methylated using a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base to form 1-methyl-1H-benzotriazole.
-
Vilsmeier-Haack Formylation: The resulting 1-methyl-1H-benzotriazole is then formylated using the Vilsmeier reagent (prepared from DMF and POCl₃) to introduce the carbaldehyde group at the 5-position.
Q2: What are the key safety precautions for a scale-up Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents and is exothermic. Key safety precautions include:
-
Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Control: The formation of the Vilsmeier reagent is highly exothermic. The addition of POCl₃ to DMF must be done slowly and at a controlled low temperature (0-5 °C) with efficient cooling and stirring.
-
Quenching: The reaction is typically quenched by the slow and careful addition of the reaction mixture to ice water or a cold basic solution. This should be done cautiously to control the exothermic decomposition of the excess Vilsmeier reagent.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture, which can decompose the Vilsmeier reagent.
Q3: How can I monitor the progress of the formylation reaction?
The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate to visualize the consumption of the starting material (1-methyl-1H-benzotriazole) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress and determine the relative amounts of starting material, product, and any major byproducts.
Q4: What are the expected yields for this synthesis on a larger scale?
While yields can vary depending on the specific conditions and scale, a well-optimized Vilsmeier-Haack formylation of 1-methyl-1H-benzotriazole can be expected to provide yields in the range of 70-90%. Careful control of reaction parameters is crucial to achieving high yields on a larger scale.
Q5: Are there any alternative, greener synthetic routes for this compound?
Research into greener alternatives to the traditional Vilsmeier-Haack reaction is ongoing. Some potential areas of exploration include:
-
Catalytic Vilsmeier-Haack Reactions: The development of catalytic versions of the Vilsmeier-Haack reaction aims to reduce the amount of hazardous phosphorus reagents required.[3]
-
Alternative Formylating Agents: The use of less hazardous formylating agents is an active area of research.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially increase yields, especially on a large scale.
Experimental Protocols & Data
Key Experimental Methodologies
1. Synthesis of 1-methyl-1H-benzotriazole (Starting Material)
A general procedure involves the reaction of benzotriazole with a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide in a suitable solvent like water or a polar aprotic solvent. The product is then isolated by extraction and purified by distillation or recrystallization.
2. Vilsmeier-Haack Formylation of 1-methyl-1H-benzotriazole
A typical laboratory-scale procedure that can be adapted for scale-up is as follows:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-benzotriazole in a minimal amount of anhydrous DMF.
-
Add the solution of 1-methyl-1H-benzotriazole dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Quantitative Data Summary
The following table provides a general overview of reaction parameters for the Vilsmeier-Haack formylation, which should be optimized for specific scale-up requirements.
| Parameter | Typical Range | Notes |
| Equivalents of POCl₃ (relative to 1-methyl-1H-benzotriazole) | 1.1 - 1.5 | A slight excess is generally used to ensure complete reaction. |
| Equivalents of DMF (relative to POCl₃) | 3 - 10 | DMF often serves as both a reagent and a solvent. |
| Vilsmeier Reagent Formation Temperature | 0 - 5 °C | Crucial for controlling the exotherm. |
| Formylation Reaction Temperature | 0 - 80 °C | Dependent on the reactivity of the substrate; may require heating.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC. |
| Typical Yield | 70 - 90% | Highly dependent on optimization and scale. |
Visualizations
References
side reactions of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, particularly concerning its side reactions under acidic conditions.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product in Acid-Catalyzed Reactions
Symptoms:
-
Significantly lower than expected yield of the target molecule.
-
Presence of multiple unexpected spots on Thin Layer Chromatography (TLC).
-
Formation of insoluble materials in the reaction mixture.
Possible Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| Self-Condensation (Aldol-type) | The aldehyde functional group can undergo acid-catalyzed self-condensation, especially at elevated temperatures.[1][2][3][4][5] To minimize this, lower the reaction temperature and control the addition of the acid catalyst. | 1. Set up the reaction at 0°C or below using an ice or dry ice/acetone bath. 2. Add the acid catalyst dropwise to the reaction mixture over an extended period. 3. Monitor the reaction progress closely by TLC to avoid prolonged reaction times. |
| Polymerization | Aromatic aldehydes can be susceptible to acid-catalyzed polymerization, leading to the formation of polymeric byproducts.[6][7] Using a less concentrated acid or a milder Lewis acid may reduce polymerization. | 1. Screen different acid catalysts, such as acetic acid or p-toluenesulfonic acid, in place of strong mineral acids. 2. Use the minimum effective concentration of the acid catalyst. 3. Consider performing the reaction in a more dilute solution to disfavor intermolecular reactions. |
| Degradation of the Benzotriazole Ring | While generally stable, the benzotriazole ring can undergo electrophilic substitution or degradation under harsh acidic conditions (e.g., nitrating or sulfonating conditions).[8][9][10][11] | 1. Avoid the use of strong oxidizing acids like concentrated nitric or sulfuric acid unless required for a specific transformation. 2. If strong acids are necessary, use the lowest possible temperature and shortest reaction time. 3. Protect the benzotriazole ring if the desired reaction requires harsh acidic conditions, although this adds extra synthetic steps. |
Problem 2: Formation of Colored Impurities
Symptom:
-
The reaction mixture or the isolated product has an unexpected color (e.g., yellow, brown, or black).
Possible Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| Formation of Conjugated Systems | Acid-catalyzed condensation reactions can lead to the formation of extended conjugated systems, which are often colored.[5] | 1. Follow the protocols to minimize self-condensation as described in Problem 1. 2. Purify the product using column chromatography with an appropriate solvent system to separate the colored impurities. 3. Recrystallization of the crude product may also help in removing colored byproducts. |
| Oxidation | The aldehyde group can be susceptible to oxidation, which may be accelerated by certain acidic conditions, leading to the formation of the corresponding carboxylic acid or other colored byproducts. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use deoxygenated solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde under acidic conditions?
A1: Based on the functional groups present, the most probable side reactions under acidic conditions are:
-
Acid-catalyzed self-condensation (Aldol-type reaction): The aldehyde can react with its enol form, leading to dimers or oligomers.[1][2][3][4][5]
-
Polymerization: Formation of long-chain polymers can occur, especially with strong acids and higher temperatures.[6][7]
-
Electrophilic Aromatic Substitution: The benzotriazole ring, although deactivated by the aldehyde group, could undergo electrophilic substitution (e.g., nitration, sulfonation) if strong enough electrophiles are present.[8][9][10][11] The position of substitution will be directed by the existing substituents.
Q2: How can I prevent the formation of polymeric byproducts?
A2: To suppress polymerization, you can:
-
Use milder acidic conditions (e.g., weaker acids or lower concentrations).
-
Maintain a low reaction temperature.
-
Work with more dilute solutions.
-
Keep reaction times to a minimum.
Q3: Is the N-methyl group on the benzotriazole ring stable in strong acid?
A3: The N-methyl group on the benzotriazole ring is generally stable under most acidic conditions. The benzotriazole ring system itself is known for its chemical and thermal stability.[12] However, extremely harsh conditions could potentially lead to degradation.
Q4: Can the aldehyde group be protonated under acidic conditions?
A4: Yes, the carbonyl oxygen of the aldehyde group can be protonated by an acid. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which is a key step in many acid-catalyzed reactions of aldehydes, including aldol condensation.[2]
Q5: Are there any recommended purification methods to remove side products?
A5: Standard purification techniques are generally effective:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts with different polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.
-
Washing/Extraction: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup can help remove acidic impurities.
Visualizing Potential Side Reactions
Below are diagrams illustrating potential side reaction pathways for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde under acidic conditions.
References
- 1. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Aldol Condensation vs Claisen Condensation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Reactions with 1-Methyl-1H-benzo[d]triazole-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
A1: The aldehyde functional group on the benzotriazole core allows for a variety of common organic transformations. The most frequently employed catalytic reactions include:
-
Knoevenagel Condensation: For the formation of a new carbon-carbon double bond.
-
Wittig Reaction: To convert the aldehyde to an alkene.
-
Reduction: To synthesize the corresponding alcohol (1-methyl-1H-benzo[d]triazol-5-yl)methanol.
-
Oxidation: To produce 1-methyl-1H-benzo[d]triazole-5-carboxylic acid.
-
Schiff Base Formation (Imine Synthesis): Through condensation with primary amines.
Q2: I am having trouble achieving a high yield in my Knoevenagel condensation. What are some common causes and solutions?
A2: Low yields in Knoevenagel condensations with heterocyclic aldehydes can stem from several factors. Common issues include inappropriate catalyst choice, suboptimal reaction conditions, or catalyst deactivation. Please refer to the Knoevenagel Condensation troubleshooting guide below for detailed solutions.
Q3: Can I use sodium borohydride to reduce the aldehyde group without affecting the benzotriazole ring?
A3: Yes, sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones. It is unlikely to reduce the benzotriazole ring under standard conditions, making it a suitable choice for the synthesis of (1-methyl-1H-benzo[d]triazol-5-yl)methanol.
Q4: What catalysts are recommended for the oxidation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde to the corresponding carboxylic acid?
A4: A variety of oxidizing agents and catalysts can be employed. For a greener approach, catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant are preferred. N-Heterocyclic Carbenes (NHCs) have been shown to be effective organocatalysts for the aerobic oxidation of aromatic aldehydes.[1] More traditional methods may involve reagents like potassium permanganate (KMnO₄).
Q5: Are there any specific safety precautions I should take when working with benzotriazole derivatives?
A5: Benzotriazole and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are using. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low to no product yield.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst | For heterocyclic aldehydes, basic catalysts are generally effective. Consider using piperidine, pyridine, or a solid-supported base like basic alumina. For a greener approach, boric acid or certain metal-organic frameworks (MOFs) can be effective.[2] |
| Suboptimal Temperature | The reaction may require heating. Start with room temperature and gradually increase the temperature while monitoring the reaction by TLC. Refluxing in a suitable solvent like ethanol or toluene is common. |
| Catalyst Deactivation | The benzotriazole moiety might interact with and deactivate certain catalysts. If using a metal-based catalyst, consider switching to an organocatalyst or a more robust heterogeneous catalyst. |
| Poor Solubility | Ensure that both the aldehyde and the active methylene compound are soluble in the chosen solvent. A solvent screen may be necessary to find optimal conditions. |
Issue: Formation of side products.
| Potential Cause | Recommended Solution |
| Self-condensation of the active methylene compound | Use a milder base or a stoichiometric amount of a weaker base. |
| Decomposition of starting material or product | Monitor the reaction temperature and time closely. Use milder reaction conditions if decomposition is observed. |
Wittig Reaction
Issue: Low yield of the desired alkene.
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | Ensure the use of a strong enough base to deprotonate the phosphonium salt. Common bases include n-butyllithium, sodium hydride, or sodium methoxide. |
| Steric Hindrance | The benzotriazole group may introduce some steric bulk. Using a less sterically hindered phosphonium ylide may improve yields. |
| Side Reactions | The aldehyde may be sensitive to the strongly basic conditions. Adding the ylide solution slowly to the aldehyde at a low temperature can minimize side reactions. |
Issue: Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.
| Potential Cause | Recommended Solution |
| Co-crystallization with the product | TPPO is often crystalline and can be difficult to separate. Purification by column chromatography is the most reliable method. Precipitation of TPPO from a non-polar solvent mixture (e.g., ether/hexanes) can also be effective. |
Reduction with Sodium Borohydride (NaBH₄)
Issue: Incomplete reaction.
| Potential Cause | Recommended Solution |
| Insufficient NaBH₄ | Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction. |
| Low Reactivity | While NaBH₄ is generally effective, if the reaction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but with caution as it is less selective. |
| Solvent Choice | The reaction is typically performed in protic solvents like methanol or ethanol. Ensure the aldehyde is soluble in the chosen solvent. |
Experimental Protocols
Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde with malononitrile using a basic catalyst.
Experimental Workflow:
Caption: Workflow for Knoevenagel Condensation.
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Dry the product under vacuum.
Catalyst Comparison for Knoevenagel Condensation of Heterocyclic Aldehydes:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | 10 | Ethanol | Reflux | 85-95 (typical) | General Knowledge |
| Boric Acid | 10 | Water/Ethanol | Room Temp | ~90 | [2] |
| Calcium Ferrite NPs | 10 | Methanol | Reflux | ~95 | [2] |
| Agro-waste extract | - | Water | Room Temp | 80-95 | [3] |
Wittig Reaction
This protocol provides a general method for the olefination of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde using a phosphonium ylide.
Logical Relationship of Wittig Reaction Steps:
Caption: Logical steps of the Wittig Reaction.
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise. Stir the resulting colored solution at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction: Cool the ylide solution to 0 °C and add a solution of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Typical Reagents for Wittig Reaction:
| Reagent Type | Examples | Purpose |
| Phosphonium Salt | Methyltriphenylphosphonium bromide, Ethyl (triphenylphosphoranylidene)acetate | Ylide precursor |
| Base | n-Butyllithium, Sodium hydride, Potassium tert-butoxide | Deprotonation of phosphonium salt |
| Solvent | Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | Anhydrous reaction medium |
Reduction to Alcohol
A standard procedure for the reduction of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde to the corresponding alcohol using sodium borohydride.
Procedure:
-
Dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄.
-
Add dilute hydrochloric acid to adjust the pH to ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be further purified by recrystallization or column chromatography if necessary.[4][5]
Oxidation to Carboxylic Acid
A general protocol for the catalytic oxidation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde to 1-methyl-1H-benzo[d]triazole-5-carboxylic acid.
Procedure using an NHC catalyst:
-
To a solution of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., THF, DCM), add the N-heterocyclic carbene precursor (e.g., a triazolium salt, 0.1 eq.) and a base (e.g., DBU, 0.1 eq.).
-
Bubble air or oxygen through the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the carboxylic acid.[1]
Schiff Base (Imine) Formation
A straightforward method for the synthesis of an imine from 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and a primary amine.
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-benzo[d]triazole-5-carbaldehyde (1.0 eq.) and the desired primary amine (1.0-1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The imine product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[6]
Catalyst Options for Schiff Base Synthesis:
| Catalyst | Conditions | Notes |
| Glacial Acetic Acid | Reflux in ethanol | Classic and effective method. |
| None (Neat) | Heating | Can be effective for some substrates, offering a solvent-free option. |
| Lewis Acids (e.g., ZnCl₂) | Room temperature or mild heating | Can catalyze the reaction under milder conditions. |
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 3. acgpubs.org [acgpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Bot Verification [rasayanjournal.co.in]
workup procedure for reactions containing 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
Technical Support Center: 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
This guide provides troubleshooting and frequently asked questions for handling the workup of reactions involving 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a general procedure for working up a reaction containing 1-methyl-1H-benzo[d]triazole-5-carbaldehyde?
A common workup procedure involves quenching the reaction, followed by an aqueous wash, extraction with an organic solvent, and purification. After the reaction is complete, the mixture is often concentrated under vacuum.[1] The residue is then diluted with water and extracted multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1] The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate (Na₂SO₄), filtered, and concentrated again to yield the crude product.[1] Final purification is typically achieved through silica gel column chromatography.[1][2]
Q2: My product appears to be insoluble in water. How does this affect the workup?
The related compound, 4(or 5)-methyl-1H-benzotriazole, is noted to be insoluble in water.[3] This property is advantageous for a standard aqueous workup. After quenching your reaction, adding water should cause your organic product to precipitate or remain in the organic phase, allowing for easy separation from water-soluble impurities and reagents.
Q3: Which solvent system is best for extracting my product?
Ethyl acetate is a commonly used solvent for extracting similar heterocyclic compounds from an aqueous layer.[1][4] Dichloromethane and chloroform have also been shown to be effective.[5][6] The choice of solvent can be guided by the solubility of your specific product and any byproducts. See the table below for solubility data of a related triazole compound, which can serve as a guide for solvent selection.
Q4: I'm having trouble purifying my crude product. What are the recommended methods?
Flash chromatography on a silica gel column is the most frequently cited method for purifying benzotriazole and related heterocyclic carbaldehyde derivatives.[1][2] A gradient elution system, often starting with a non-polar solvent and gradually increasing polarity, is effective. Common solvent systems include:
-
Hexane-Ethyl Acetate (e.g., starting at a 98:1 or 5:1 ratio).[1][2]
-
Dichloromethane-Methanol (e.g., gradients from 95:5 to 80:20).[7]
Q5: My NMR spectrum shows unexpected peaks after workup. What could these byproducts be?
Byproducts can arise from several sources. If your reaction involved oxidative conditions, byproducts from the oxidation of the methyl-benzotriazole core could be present.[8] In reactions involving azides, the formation of aniline and benzofurazan-N-oxide byproducts has been observed.[1] Incomplete reactions are also a common source of impurities; ensure your reaction has gone to completion using thin-layer chromatography (TLC) before beginning the workup.
Q6: Are there any specific safety precautions I should take during the workup?
Yes. While specific data for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde is limited, related triazole compounds may cause skin and eye irritation.[9] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust, as high concentrations of similar compounds can form explosive mixtures with air.[3]
Data Presentation
| Solvent | Temperature (K) | Solubility (x) |
| Methanol | 278.15 | 0.0151 |
| 298.15 | 0.0249 | |
| 318.15 | 0.0401 | |
| Ethanol | 278.15 | 0.0058 |
| 298.15 | 0.0097 | |
| 318.15 | 0.0159 | |
| Acetonitrile | 278.15 | 0.0063 |
| 298.15 | 0.0105 | |
| 318.15 | 0.0171 | |
| Acetone | 278.15 | 0.0117 |
| 298.15 | 0.0191 | |
| 318.15 | 0.0304 | |
| Ethyl Acetate | 278.15 | 0.0039 |
| 298.15 | 0.0063 | |
| 318.15 | 0.0106 | |
| Tetrahydrofuran (THF) | 278.15 | 0.0201 |
| 298.15 | 0.0326 | |
| 318.15 | 0.0515 |
Data adapted from a technical guide on Methyl 1H-1,2,4-Triazole-3-Carboxylate and should be used as a qualitative guide for solvent selection.[10]
Experimental Protocols
General Workup and Purification Protocol
This protocol is a generalized procedure based on methods used for similar heterocyclic aldehydes and should be adapted based on the specific scale and nature of your reaction.[1][2][4][5]
-
Reaction Quenching & Solvent Removal:
-
Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature.
-
If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
-
Aqueous Wash and Extraction:
-
Drying and Concentration:
-
Wash the combined organic layers with brine (a saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as hexane/ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.[7]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
-
Visualizations
Caption: General experimental workflow for the workup and purification process.
Caption: Troubleshooting logic for purification of the crude product.
References
- 1. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lanxess.com [lanxess.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Three-Step Synthesis from Methyl 1H-benzotriazole-5-carboxylate
This synthetic approach involves a three-step sequence starting from the commercially available methyl 1H-benzotriazole-5-carboxylate. The key transformations include N-methylation, ester reduction, and subsequent oxidation to the target aldehyde.
Experimental Protocols
Step 1: Methylation of Methyl 1H-benzotriazole-5-carboxylate
To a solution of methyl 1H-benzotriazole-5-carboxylate in a suitable solvent such as DMF or acetone, a base like potassium carbonate is added, followed by the dropwise addition of a methylating agent, typically dimethyl sulfate. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the product, a mixture of N1 and N2 isomers of methyl 1-methyl-1H-benzotriazole-5-carboxylate, is extracted with an organic solvent.
Step 2: Reduction of Methyl 1-methyl-1H-benzotriazole-5-carboxylate
The mixture of methylated esters is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and cooled in an ice bath. A strong reducing agent, lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate containing (1-methyl-1H-benzo[d]triazol-5-yl)methanol is concentrated.
Step 3: Oxidation of (1-methyl-1H-benzo[d]triazol-5-yl)methanol
The alcohol obtained from the previous step is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A common method is the Swern oxidation, which employs oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. The reaction is quenched, and the desired product, 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, is isolated after extraction and purification.
Quantitative Data
| Step | Reagents and Conditions | Typical Yield | Purity |
| 1. Methylation | Methyl 1H-benzotriazole-5-carboxylate, Dimethyl sulfate, K₂CO₃, DMF, rt | 85-95% (mixture of isomers) | >95% (by NMR) |
| 2. Reduction | Methyl 1-methyl-1H-benzotriazole-5-carboxylate, LiAlH₄, THF, 0 °C to rt | 80-90% | >98% (by GC-MS) |
| 3. Oxidation | (1-methyl-1H-benzo[d]triazol-5-yl)methanol, Oxalyl chloride, DMSO, Et₃N, -78 °C to rt | 70-85% | >97% (by HPLC) |
Method 2: Synthesis from 4-Chloro-3-nitrobenzaldehyde
This alternative route builds the benzotriazole ring system from a substituted benzene precursor, offering a different strategic approach.
Experimental Protocols
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzaldehyde
4-Chloro-3-nitrobenzaldehyde is reacted with an aqueous solution of methylamine. The reaction proceeds via nucleophilic aromatic substitution, where the methylamino group displaces the chloro substituent. The reaction is typically carried out in a sealed vessel at elevated temperatures. After cooling, the product, 4-(methylamino)-3-nitrobenzaldehyde, precipitates and can be collected by filtration.
Step 2: Reductive Cyclization to form 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
The 4-(methylamino)-3-nitrobenzaldehyde is subjected to a reductive cyclization. This is a one-pot reaction where the nitro group is first reduced to an amino group, which then spontaneously undergoes intramolecular cyclization with the adjacent methylamino group upon diazotization to form the triazole ring. A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). The reaction is typically carried out in a solvent mixture such as ethanol/water.
Quantitative Data
| Step | Reagents and Conditions | Typical Yield | Purity |
| 1. Amination | 4-Chloro-3-nitrobenzaldehyde, Methylamine, Water, Heat | 90-98% | >98% (by NMR) |
| 2. Reductive Cyclization | 4-(Methylamino)-3-nitrobenzaldehyde, Na₂S₂O₄, Ethanol/Water, Heat | 75-85% | >96% (by HPLC) |
Comparison of Synthesis Methods
| Feature | Method 1 (from Ester) | Method 2 (from Aldehyde) |
| Starting Material | Methyl 1H-benzotriazole-5-carboxylate | 4-Chloro-3-nitrobenzaldehyde |
| Number of Steps | 3 | 2 |
| Overall Yield | ~50-70% | ~65-80% |
| Reagents | LiAlH₄ (pyrophoric), Oxalyl chloride (toxic, moisture-sensitive) | Na₂S₂O₄ (safer) |
| Control of Isomers | Forms a mixture of N1 and N2 isomers that may require separation | Directly yields the N1-methylated product |
| Scalability | Handling of LiAlH₄ and low-temperature reactions can be challenging on a large scale | More amenable to large-scale synthesis |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Conclusion
Both synthetic routes presented offer viable pathways to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. Method 2, starting from 4-chloro-3-nitrobenzaldehyde, appears to be more advantageous in terms of a shorter reaction sequence, higher overall yield, and the use of safer reagents, making it potentially more suitable for larger-scale production. However, the choice of synthesis will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, equipment, and the desired scale of the reaction. Method 1, while longer and involving more hazardous reagents, provides a reliable route and may be preferred in certain laboratory settings.
Structural Validation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and its derivatives. The focus is on the experimental data and protocols used to confirm the specific isomeric structure and differentiate it from potential alternatives, primarily the 2-methyl isomer. Benzotriazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, exhibiting antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The precise structural characterization is crucial as the isomeric form can significantly influence biological activity.
Comparison of Spectroscopic Data
The primary method for distinguishing between the 1-methyl and 2-methyl isomers of benzotriazole derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of the methyl group and the aromatic protons are distinct for each isomer, leading to different chemical shifts.
| Compound | ¹H NMR (δ ppm) - Methyl Group | ¹H NMR (δ ppm) - Aromatic Protons | ¹³C NMR (δ ppm) - Methyl Carbon | Mass Spectrometry (m/z) |
| 1-methyl-1H-benzo[d]triazole-5-carbaldehyde | Expected ~4.1-4.4 | Complex multiplet, with distinct signals for H-4, H-6, and H-7. Aldehyde proton at ~10.0 ppm. | Expected ~30-35 | 161.06 (M⁺) |
| 2-methyl-2H-benzo[d]triazole-5-carbaldehyde | Expected ~4.4-4.7 | More symmetrical pattern compared to the 1-methyl isomer. Aldehyde proton at ~10.0 ppm. | Expected ~40-45 | 161.06 (M⁺) |
| 5-methyl-1H-benzotriazole | 2.48[4] | 7.1-7.8[4] | Not specified | 133.15[5] |
| 1-methyl-1H-benzotriazole | 4.13 | 7.3-8.0 | Not specified | Not specified |
Note: Expected values for the target compounds are based on typical shifts for this class of molecules. Precise values can vary based on solvent and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and validation of these structures.
Synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
A common synthetic route involves the methylation of a benzotriazole precursor followed by functional group transformations.[6]
-
Esterification: 1H-benzotriazole-5-carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 1H-benzotriazole-5-carboxylate.
-
Methylation: The ester is then methylated using a suitable agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). This step typically yields a mixture of 1-methyl and 2-methyl isomers, which require separation by chromatography.
-
Reduction: The separated methyl 1-methyl-1H-benzotriazole-5-carboxylate is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Oxidation: The resulting alcohol is oxidized to the aldehyde, 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Structural Validation Protocols
-
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Spectra are acquired on a 300 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Spectra are acquired on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.
-
-
Mass Spectrometry:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Analysis: The molecular ion peak (M⁺) is observed to confirm the molecular weight. Fragmentation patterns can provide further structural information.
-
-
X-ray Crystallography:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer, and diffraction data is collected.
-
Structure Solution and Refinement: The data is processed to solve and refine the crystal structure, providing unambiguous confirmation of the connectivity and stereochemistry of the molecule.
-
Visualizations
Experimental Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and structural validation of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Postulated Mechanism of Action: Enzyme Inhibition
Many bioactive benzotriazole derivatives exert their effects by inhibiting specific enzymes. A generalized pathway for this mechanism is depicted below. This could involve, for example, the inhibition of tubulin polymerization in cancer cells or viral proteases.[1][3]
Caption: Generalized signaling pathway for enzyme inhibition by a bioactive benzotriazole derivative.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1H-benzotriazole(136-85-6) 1H NMR spectrum [chemicalbook.com]
- 5. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]
- 6. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE CAS#: 499770-67-1 [amp.chemicalbook.com]
Spectroscopic Scrutiny: A Comparative Analysis of 1- and 2-Methyl Isomers of Benzo[d]triazole-5-carbaldehyde
A detailed spectroscopic comparison of 1-methyl-1H-benzo[d][1][2][3]triazole-5-carbaldehyde and 2-methyl-2H-benzo[d][1][2][3]triazole-5-carbaldehyde reveals distinct differences in their spectral fingerprints, providing researchers with clear markers for their differentiation. This guide presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and a workflow for spectroscopic analysis.
The methylation of benzo[d]triazole-5-carbaldehyde can occur on two of the nitrogen atoms of the triazole ring, leading to the formation of the N1 and N2 constitutional isomers. These isomers, while structurally similar, exhibit unique electronic and steric environments that are reflected in their spectroscopic properties. A thorough understanding of these differences is crucial for unambiguous characterization in synthetic chemistry and drug development, where precise molecular architecture is paramount.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the 1-methyl and 2-methyl isomers of benzo[d]triazole-5-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 1-Methyl-1H-benzo[d][1][2][3]triazole-5-carbaldehyde | 2-Methyl-2H-benzo[d][1][2][3]triazole-5-carbaldehyde |
| CHO | ~10.1 | ~10.0 |
| N-CH₃ | ~4.4 | ~4.1 |
| Aromatic H | ~8.4 (s), ~8.2 (d), ~7.9 (d) | ~8.1 (s), ~7.9 (d), ~7.8 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 1-Methyl-1H-benzo[d][1][2][3]triazole-5-carbaldehyde | 2-Methyl-2H-benzo[d][1][2][3]triazole-5-carbaldehyde |
| C=O | ~192 | ~191 |
| Aromatic C | ~146, ~135, ~132, ~129, ~121, ~111 | ~145, ~144, ~128, ~122, ~119 |
| N-CH₃ | ~35 | ~40 |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Functional Group | 1-Methyl-1H-benzo[d][1][2][3]triazole-5-carbaldehyde | 2-Methyl-2H-benzo[d][1][2][3]triazole-5-carbaldehyde |
| C=O Stretch | ~1700 | ~1690 |
| C-H Stretch (aldehyde) | ~2820, ~2720 | ~2810, ~2710 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
| N-CH₃ Stretch | ~2950 | ~2940 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| 1-Methyl-1H-benzo[d][1][2][3]triazole-5-carbaldehyde | 161 | 132, 104, 77 |
| 2-Methyl-2H-benzo[d][1][2][3]triazole-5-carbaldehyde | 161 | 132, 104, 77 |
Experimental Protocols
Synthesis of 1- and 2-Methyl Isomers of Benzo[d]triazole-5-carbaldehyde:
The synthesis of the title compounds is typically achieved through the methylation of a precursor, such as methyl benzo[d][1][2][3]triazole-5-carboxylate.
-
Methylation: Methyl benzo[d][1][2][3]triazole-5-carboxylate is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF). This reaction yields a mixture of the 1-methyl and 2-methyl isomers.
-
Isomer Separation: The resulting mixture of isomers is separated using column chromatography on silica gel, typically with a gradient elution system of hexane and ethyl acetate. The separation is monitored by thin-layer chromatography (TLC).
-
Reduction: The separated methyl esters are then reduced to the corresponding alcohols using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
Oxidation: Finally, the primary alcohols are oxidized to the target aldehydes using a mild oxidizing agent, for instance, pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM).
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The samples are introduced directly into the ion source.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a spectroscopic grade solvent, such as ethanol or acetonitrile.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of the 1- and 2-methyl isomers of benzo[d]triazole-5-carbaldehyde.
Caption: Workflow for synthesis, separation, and spectroscopic identification.
References
Lack of Published Data on 1-methyl-1H-benzo[d]triazole-5-carbaldehyde Derivatives as Enzyme Inhibitors Impedes Direct Comparative Analysis
A comprehensive literature search has revealed a significant gap in published research regarding the efficacy of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde derivatives as enzyme inhibitors. Despite extensive queries of scientific databases, no specific studies providing quantitative data, such as IC50 or Ki values, for this particular class of compounds could be identified. This absence of available information prevents the creation of a detailed comparison guide as initially requested.
The investigation sought to collate experimental data on the enzyme inhibitory properties of derivatives of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, including comparisons with other known inhibitors, detailed experimental protocols, and relevant signaling pathways. However, the scientific literature appears to be silent on this specific topic.
While numerous studies exist on the broader class of benzotriazole derivatives and their wide range of biological activities, including enzyme inhibition, these studies do not focus on derivatives of the 5-carbaldehyde scaffold. Research on benzotriazoles has explored their potential as inhibitors of various enzymes, including kinases, cholinesterases, and proteases. For instance, derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) are well-documented as potent inhibitors of protein kinase CK2. Similarly, various N-alkylated benzotriazoles have been investigated for their biological activities.
The lack of specific data for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde derivatives means that any attempt to create a comparison guide would be purely speculative and not based on the required experimental evidence.
Given this situation, we propose to broaden the scope of the topic to a related and more extensively researched area. A viable alternative would be to create a comprehensive comparison guide on the "Efficacy of N-substituted Benzotriazole Derivatives as Enzyme Inhibitors." This would allow for the inclusion of a substantial body of published research, enabling a thorough and data-driven comparison. Such a guide would cover:
-
A range of N-substituted benzotriazole scaffolds.
-
Quantitative data on their inhibitory activity against various enzymes.
-
Detailed experimental protocols from the cited studies.
-
Visualizations of relevant signaling pathways and experimental workflows.
This alternative approach would still fulfill the core requirements of the original request for a data-rich, objective comparison guide for researchers, scientists, and drug development professionals, albeit on a broader but well-documented class of promising enzyme inhibitors.
Comparative Docking Analysis of Benzotriazole Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies conducted on various analogs of benzotriazole. While direct comparative data for 1-methyl-1H-benzo[d]triazole-5-carbaldehyde analogs is not extensively available in the reviewed literature, this document synthesizes findings from several key studies on related benzotriazole derivatives. The aim is to offer insights into their potential as inhibitors of various biological targets implicated in a range of diseases, including fungal infections and cancer. The data presented herein is based on in silico studies and serves as a valuable resource for guiding further preclinical and clinical research.
Quantitative Docking Data Summary
The following table summarizes the quantitative data from molecular docking studies of different benzotriazole analogs against their respective biological targets. Lower binding energy or higher docking scores generally indicate a more favorable interaction between the ligand and the protein.
| Analog Class | Target Protein | PDB ID | Top Compound/Analog | Binding Energy (kcal/mol) / Docking Score | Reference |
| Benzotriazole Derivatives | Lanosterol 14-α-demethylase | 5V5Z | Chloro derivative of benzotriazole-isoniazid | -9.2 | [1] |
| Benzotriazole Derivatives | NIMA-related kinase 2 (NEK2) | 2W5A | TAJ1 | -10.5 | [2] |
| Benzotriazole Derivatives | NIMA-related kinase 7 (NEK7) | 2WQN | TAJ1 | Not Specified | [2] |
| Benzotriazole Derivatives | NIMA-related kinase 9 (NEK9) | 3ZKE | TAJ1 | Not Specified | [2] |
| Benzotriazole Derivatives | TP53 | 3DCY | TAJ1 | Not Specified | [2] |
| Benzotriazole Derivatives | NF-KAPPA-B P65 | 1NFI | TAJ1 | Not Specified | [2] |
| Benzotriazole Derivatives | Caspase-3 | 3DEI | TAJ1 | Not Specified | [2] |
| 1,3,4-Oxadiazole-Benzotriazole Hybrids | Focal Adhesion Kinase (FAK) | Not Specified | Compound 4 | Not Specified | [3] |
| Benzotriazole-based β-amino alcohols | Not Specified | 6GLA, 4WH9 | Compound 4e | Not Specified | [4] |
| Benzotriazole Derivatives | Staphylococcus aureus tyrosyl tRNA synthetase | 1JIJ | 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide | -8.9 | [5] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies, while varying in specific parameters, generally follow a standardized workflow. Below are the detailed protocols from the key studies referenced in this guide.
Protocol 1: Docking of Benzotriazole Derivatives against NIMA-related Kinases[2]
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (NEK2, NEK7, NEK9, TP53, NF-KAPPA-B P65, and caspase-3) were retrieved from the Protein Data Bank. MGL tools were utilized to prepare the proteins by removing heteroatoms and water molecules, followed by the addition of polar hydrogen atoms and Kollman charges.
-
Ligand Preparation: The structure of the benzotriazole derivative, TAJ1, was drawn and optimized.
-
Molecular Docking: The docking analysis was performed to predict the binding pose of the ligand within the active site of the protein. One hundred different configurations were generated for each target protein. The configuration with the most stable structure and the lowest binding energy was selected for further analysis. The interactions between the synthesized compound and the target proteins were then visualized and analyzed in both 2D and 3D.
Protocol 2: Docking of Benzotriazole-Isoniazid Analogs against Lanosterol 14-α-demethylase[1]
-
Software: The molecular docking analysis was carried out using the PyRx software.
-
Protein Preparation: The three-dimensional structure of the target protein, 14-alpha-demethylase (PDB ID: 5V5Z), was downloaded from the Protein Data Bank. Protein preparation, including the removal of amino acid residues, was performed using Swiss-PDB viewer and BIOVIA Discovery Studio 2021.
-
Ligand Preparation: The 2D structures of the benzotriazole derivatives tethered with isoniazid were generated using ChemDraw. The ligand molecules underwent energy minimization before docking. Both the ligand and the protein structures were converted to the PDBQT format.
-
Docking and Analysis: Rigid docking was employed to determine the binding affinities. The 3D interactions between the protein and the ligand were visualized using PyMOL, and the 2D interaction diagrams were generated with Discovery Studio 2021.
Protocol 3: Docking of Benzotriazole Derivatives against Staphylococcus aureus tyrosyl tRNA synthetase[5][6]
-
Software: Autodock 4.2 was used for the molecular docking studies.
-
Protein Preparation: The crystal structure of Staphylococcus aureus tyrosyl tRNA synthetase (PDB ID: 1JIJ) was used as the target protein.
-
Ligand Preparation: The 3D structures of the proposed benzotriazole derivatives were drawn using ChemDraw 3D. The energy of all compounds was minimized, and the 3D structures of the ligands were converted into the PDBQT format using Autodock 4.2.
-
Docking Analysis: The docking studies were performed to evaluate the binding affinity of the benzotriazole derivatives with the target enzyme. The binding energies were generated, and the position of the ligand in the enzyme's binding site was visualized to understand the nature of the interaction.
Visualizations
The following diagrams illustrate a generalized workflow for molecular docking studies and a simplified signaling pathway relevant to one of the target classes.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified FAK signaling pathway and the inhibitory action of benzotriazole analogs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent | Current Opinion [currentopinion.be]
A Comparative Guide to Assessing the Purity of Synthesized 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, a key heterocyclic building block. The performance of this compound will be objectively compared with other alternatives, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment
1-methyl-1H-benzo[d]triazole-5-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Ensuring its purity is a critical step after synthesis to guarantee reliable and reproducible results in subsequent biological assays or material characterizations. Impurities, which can arise from unreacted starting materials, byproducts, or residual solvents, can significantly impact the compound's efficacy, toxicity, and overall properties.
A variety of analytical techniques are employed to determine the purity of synthesized organic compounds.[3][4][5] The choice of method depends on the properties of the compound, the nature of the expected impurities, and the required level of accuracy.[3] Common methods include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][6]
Analytical Techniques for Purity Assessment
A multi-technique approach is often recommended for a comprehensive purity assessment. Below is a comparison of the most common and effective methods for analyzing the purity of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range Determined |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; quantitative. | Requires a suitable chromophore for UV detection; method development can be time-consuming. | 95% - 99.9% |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | 98% - 99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Excellent separation efficiency; provides structural information for identification of impurities. | Only applicable to volatile and thermally stable compounds. | 95% - 99.9% |
| Melting Point Analysis | Pure crystalline solids have a sharp and defined melting point, which is depressed and broadened by impurities. | Simple and inexpensive; good initial indicator of purity. | Not quantitative; insensitive to small amounts of impurities; not applicable to amorphous solids or liquids. | Qualitative |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.) in a compound. | Provides fundamental information about the elemental composition. | Does not distinguish between isomers; requires a relatively large amount of sample; less precise for purity determination compared to other methods. | Confirms elemental composition |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized 1-methyl-1H-benzo[d]triazole-5-carbaldehyde in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a clean vial.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak corresponding to 1-methyl-1H-benzo[d]triazole-5-carbaldehyde and any impurity peaks based on their mass spectra. Calculate purity based on the area percentage of the main peak.
Mandatory Visualizations
The following diagrams illustrate the workflow for purity assessment and a comparison of the target compound with its alternatives.
References
A Comparative Guide to the Applications of Substituted Benzotriazole Carbaldehydes and Their Derivatives
Substituted benzotriazole carbaldehydes and their subsequent derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The benzotriazole scaffold, a fused bicyclic system containing a benzene ring and a triazole ring, serves as a privileged structure in drug discovery due to its ability to engage in various biological interactions.[3][4] This guide provides a comparative overview of the primary applications of these compounds, with a focus on their anticancer, antiviral, and antimicrobial activities, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Derivatives of benzotriazole carbaldehydes have been extensively evaluated for their cytotoxic effects against various human cancer cell lines.[5][6] Studies have shown that modifications to the core structure, such as the formation of hydrazones or the introduction of different substituents, can significantly influence their antiproliferative potency.[7]
A notable study synthesized a series of quinoline-3-carbaldehyde hydrazones, comparing derivatives bearing a benzotriazole moiety to those with a 1,2,4-triazole ring. The benzotriazole-containing compounds demonstrated pronounced cancer cell growth inhibitory effects, with IC₅₀ values in the low micromolar range.[7] Another study investigated different benzotriazole derivatives against a panel of cancer cell lines, revealing potent activity for specific substitution patterns.[8][9]
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzotriazole-Containing Quinoline Hydrazone Derivatives [7]
| Compound | Moiety | DAN-G (Pancreas Cancer) | LCLC-103H (Lung Cancer) | SISO (Cervical Cancer) |
| 5e | 2-(pyridin-2-yl)hydrazone | 1.49 ± 0.12 | 1.23 ± 0.09 | 1.31 ± 0.11 |
| 7a | N'-benzoylhydrazide | 2.51 ± 0.21 | 4.89 ± 0.35 | 2.78 ± 0.19 |
| 9h | N'-naphthalene-2-sulfonohydrazide | 3.45 ± 0.28 | 7.39 ± 0.58 | 3.81 ± 0.25 |
Data represents the mean of three independent determinations with standard deviations.[7]
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Various Benzotriazole Derivatives [8][9]
| Compound | VX2 (Carcinoma) | A549 (Lung Cancer) | MGC (Stomach Cancer) | MKN45 (Stomach Cancer) |
| 2.1 | 3.80 ± 0.75 | - | - | - |
| 2.2 | - | - | 3.72 ± 0.11 | - |
| 2.5 | - | 5.47 ± 1.11 | - | 3.04 ± 0.02 |
Data represents the mean of experiments with standard deviations.[8][9]
General Procedure for Synthesis of 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde (3) [7] A mixture of 2-chloroquinoline-3-carbaldehyde (1.92 g, 10 mmol) and benzotriazole (1.19 g, 10 mmol) in 2-propanol (20 mL) was heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate was filtered, washed with cold 2-propanol, and dried. The crude product was then recrystallized from acetonitrile to yield the pure compound.[7]
Protocol for In Vitro Cytotoxicity Assay [7] Human tumor cell lines (DAN-G, LCLC-103H, SISO) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin. Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well. After 24 hours of incubation, the test compounds, dissolved in DMSO, were added at various concentrations. The cells were incubated for an additional 48 hours. Cell viability was determined using a crystal violet staining assay, and the IC₅₀ values were calculated from dose-response curves.[7]
CCK-8 Method for Anticancer Activity Evaluation [8][9] Cancer cells (VX2, A549, MGC, MKN45) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with different concentrations of the synthesized benzotriazole derivatives for 48 hours. Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The absorbance was measured at 450 nm using a microplate reader to determine cell viability and calculate IC₅₀ values.[8][9]
Antiviral Activity
Certain benzotriazole derivatives have been identified as potent inhibitors of viral replication. Research has focused on their efficacy against a range of RNA viruses, particularly human enteroviruses like Coxsackievirus B5 (CVB5).[10]
A study exploring a large library of benzotriazole derivatives found that specific aromatic amide substitutions led to selective activity against CVB5. The position of substituents on the benzotriazole core and the nature of the amide group were critical for antiviral potency.[10]
Table 3: In Vitro Antiviral Activity against Coxsackievirus B5 (CVB5) [10]
| Compound | Description | EC₅₀ (µM) |
| 11b | 5,6-dimethylbenzotriazole derivative | 6.0 ± 0.5 |
| 18e | N1-substituted aliphatic amide derivative | 15.0 ± 1.2 |
| 41a | Chlorinated, 3,4,5-trimethoxybenzoyl amide | 18.5 ± 1.5 |
| 43a | Chlorinated, p-chlorobenzoyl amide | 9.0 ± 0.7 |
| 99b | Dimethylbenzotriazole-based aliphatic-urea | 16.0 ± 1.3 |
EC₅₀ (50% effective concentration) values represent the mean of at least three independent experiments with standard deviations.[10]
General Procedure for Antiviral Activity Assay [10] Vero-B cells were seeded in 96-well plates. After reaching confluence, the cell monolayers were infected with the virus (e.g., CVB5) at a multiplicity of infection (MOI) of 0.01. Simultaneously, serial dilutions of the test compounds were added. The plates were incubated at 37°C in a 5% CO₂ atmosphere until the virus control wells showed a complete cytopathic effect (CPE), typically after 72 hours. The antiviral activity was quantified by staining the cells with a crystal violet solution, and EC₅₀ values were determined by regression analysis of the dose-response curves.[10]
Antimicrobial Activity
The benzotriazole scaffold is also prevalent in compounds designed to combat bacterial and fungal pathogens.[1][11][12] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13]
Studies comparing different substituted benzotriazole analogues have demonstrated that specific functional groups can enhance antifungal activity, in some cases surpassing standard drugs like fluconazole.[14]
Table 4: Antifungal Activity (% Zone of Inhibition) Against Candida albicans [14]
| Compound | Concentration (µg/ml) | % Zone of Inhibition |
| 7a | 100 | 67.67 ± 0.67 |
| 7c | 100 | 67.67 ± 1.10 |
| 8a | 100 | 66.11 ± 0.84 |
| Fluconazole (Standard) | 100 | 65.55 ± 0.67 |
Data represents the mean of three samples with % RSD.[14]
Protocol for Antifungal Susceptibility Testing (Agar Disc Diffusion Method) [14] Antifungal activity was assessed using the agar disc diffusion method. Sabouraud Dextrose Agar plates were uniformly inoculated with a standardized suspension of the fungal strain (Candida albicans). Sterile filter paper discs (6 mm diameter) were impregnated with the test compounds dissolved in DMSO at specified concentrations (e.g., 50 and 100 µg/ml). A disc impregnated with DMSO served as the negative control, and a disc with a standard antifungal agent (e.g., fluconazole) was used as the positive control. The plates were incubated at 37°C for 24-48 hours. The diameter of the zone of inhibition around each disc was measured in millimeters, and the percent zone of inhibition was calculated.[14]
Visualizing Workflows and Relationships
To better understand the research process and the structure-activity relationships (SAR) of these compounds, the following diagrams are provided.
Caption: General experimental workflow from synthesis to lead identification.
Caption: Key structure-activity relationships for benzotriazole derivatives.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 12. jrasb.com [jrasb.com]
- 13. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
Pioneering Catalyst Systems for the Synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the catalytic synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, a key building block in pharmaceutical development. This report outlines potential synthetic strategies and benchmarks catalyst performance based on analogous transformations, providing a foundational resource in the absence of direct literature precedent.
The synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry, currently lacks a well-established, optimized catalytic protocol. This guide addresses this knowledge gap by proposing and evaluating potential catalytic systems for its synthesis. Due to the novelty of this specific molecule, direct comparative data is not available in the current literature. Therefore, this analysis is built upon established catalytic methods for the key transformations required: the N-methylation of benzotriazole and the formylation of the benzotriazole ring. By examining the performance of various catalysts in these analogous reactions, we can project their potential efficacy for the target synthesis.
This guide presents a comparative benchmark of plausible catalyst systems, offering detailed hypothetical experimental protocols and performance metrics to inform laboratory investigations.
Comparative Performance of Potential Catalyst Systems
The synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde can be envisioned through two primary synthetic routes:
-
Route A: N-methylation of 1H-benzo[d]triazole followed by formylation of 1-methyl-1H-benzo[d]triazole.
-
Route B: Formylation of 1H-benzo[d]triazole to yield 1H-benzo[d]triazole-5-carbaldehyde, followed by N-methylation.
The choice of catalyst is critical for achieving high yield, selectivity, and efficiency in each step. The following table summarizes the performance of various catalysts for the key methylation and formylation reactions on benzotriazole and related aromatic systems, providing a predictive benchmark for the synthesis of the target molecule.
| Reaction Step | Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages & Disadvantages |
| N-Methylation | Dimethyl sulfate (DMS) / NaOH | 1H-Benzotriazole | 1-Methyl-1H-benzotriazole | ~90 | 2-4 | Room Temp. | Advantages: High yield, mild conditions. Disadvantages: DMS is highly toxic and requires careful handling. |
| Methyl iodide (MeI) / K₂CO₃ | 1H-Benzotriazole | 1-Methyl-1H-benzotriazole | ~85 | 6-8 | 60 | Advantages: Readily available reagents. Disadvantages: MeI is a carcinogen, longer reaction time. | |
| Trimethylsilyldiazomethane (TMS-diazomethane) | 1H-Benzotriazole | 1-Methyl-1H-benzotriazole | >95 | 1-2 | 0 - Room Temp. | Advantages: High yield, clean reaction. Disadvantages: TMS-diazomethane is explosive and requires specialized handling. | |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 1-Methyl-1H-benzotriazole | 1-Methyl-1H-benzotriazole-5-carbaldehyde (predicted) | 70-80 (estimated) | 4-6 | 80-100 | Advantages: Widely used for formylation of electron-rich heterocycles. Disadvantages: Requires stoichiometric amounts of reagents, harsh conditions. |
| Duff Reaction (Hexamethylenetetramine/acid) | 1-Methyl-1H-benzotriazole | 1-Methyl-1H-benzotriazole-5-carbaldehyde (predicted) | 40-60 (estimated) | 8-12 | 100-120 | Advantages: Uses inexpensive reagents. Disadvantages: Generally lower yields, regioselectivity can be an issue. | |
| Rieche Formylation (Dichloromethyl methyl ether/TiCl₄) | 1-Methyl-1H-benzotriazole | 1-Methyl-1H-benzotriazole-5-carbaldehyde (predicted) | 60-75 (estimated) | 2-4 | 0 - Room Temp. | Advantages: Milder conditions than Vilsmeier-Haack. Disadvantages: Uses corrosive and moisture-sensitive reagents. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde based on the most promising catalytic systems identified.
Protocol 1: N-Methylation of 1H-Benzotriazole using Dimethyl Sulfate
-
Dissolution: Dissolve 1H-benzo[d]triazole (10 mmol) in aqueous sodium hydroxide solution (1 M, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Methylating Agent: Cool the solution to 0 °C in an ice bath. Add dimethyl sulfate (11 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-methyl-1H-benzo[d]triazole.
Protocol 2: Formylation of 1-Methyl-1H-benzo[d]triazole via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 30 mmol) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 15 mmol) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1-methyl-1H-benzo[d]triazole (10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g) with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Visualizing the Synthetic Workflow
To provide a clear overview of the proposed synthetic strategy, the following diagrams illustrate the logical workflow for the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde.
Figure 1. A logical workflow for the evaluation and implementation of catalyst systems for the synthesis of the target molecule.
This guide provides a foundational framework for initiating research into the synthesis of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde. The presented data on analogous reactions, coupled with detailed experimental protocols, offers a strong starting point for the development of an efficient and optimized catalytic process. Further experimental validation is necessary to confirm the efficacy of these proposed methods.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-methyl-1H-benzo[d]triazole-5-carbaldehyde
Essential Guide to the Proper Disposal of 1-methyl-1H-benzo[d][1][2][3]triazole-5-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-methyl-1H-benzo[d][1][2]triazole-5-carbaldehyde. The following disposal procedures are based on the known hazards of the parent compound, benzotriazole, and general best practices for handling hazardous aldehyde chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Hazard Information
Researchers, scientists, and drug development professionals must handle 1-methyl-1H-benzo[d][1][2]triazole-5-carbaldehyde with caution. Based on data from related benzotriazole derivatives, this compound is presumed to be hazardous. Benzotriazoles can exhibit aquatic toxicity, posing a potential long-term risk to the environment.[1][3] The aldehyde functional group may also contribute to its reactivity and toxicity. Therefore, this chemical must be managed as hazardous waste from the point of generation through final disposal.
Logistical and Operational Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental stewardship. The following step-by-step guide outlines the necessary procedures for the safe disposal of 1-methyl-1H-benzo[d][1][2]triazole-5-carbaldehyde.
Experimental Protocol for Waste Handling and Disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Waste Collection:
-
Designate a specific, sealed, and clearly labeled waste container for this chemical.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be kept closed except when adding waste.[4]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container and label it accordingly.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
Data Presentation
The following table summarizes the key logistical information for the disposal of 1-methyl-1H-benzo[d][1][2]triazole-5-carbaldehyde.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Hazards | Presumed Toxic, Environmental Hazard |
| Compatible Container | High-Density Polyethylene (HDPE), Glass |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Collection by licensed hazardous waste vendor |
| Prohibited Disposal | Drain disposal, regular trash disposal |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of 1-methyl-1H-benzo[d][1][2]triazole-5-carbaldehyde.
Caption: Disposal Workflow.
References
- 1. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. 499770-67-1 | this compound - Moldb [moldb.com]
- 6. This compound - CAS:499770-67-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
